Allyl (triphenylphosphoranylidene)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQMUMNJRCNSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394703 | |
| Record name | Allyl (triphenylphosphoranylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104127-76-6 | |
| Record name | Allyl (triphenylphosphoranylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Allyl (triphenylphosphoranylidene)acetate
CAS Number: 104127-76-6
This technical guide provides a comprehensive overview of Allyl (triphenylphosphoranylidene)acetate, a stabilized ylide widely employed in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, spectroscopic characterization, and applications, with a focus on the Wittig reaction.
Compound Properties and Specifications
This compound is a valuable reagent for the formation of carbon-carbon double bonds.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 104127-76-6 | [1] |
| Molecular Formula | C₂₃H₂₁O₂P | [1] |
| Molecular Weight | 360.40 g/mol | [1] |
| Melting Point | 71-73 °C | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
Synthesis of this compound
Experimental Protocol: A General Synthesis of Ester Phosphonium Ylides
This protocol is adapted from established methods for similar compounds and can be optimized for the synthesis of this compound.
Step 1: Formation of the Phosphonium Salt
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1.0 eq.) in a suitable solvent such as toluene or acetonitrile.[3][4]
-
To this solution, add allyl bromoacetate (1.0 eq.).
-
Heat the reaction mixture to reflux and maintain for several hours (typically 16-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]
-
Upon completion, allow the mixture to cool to room temperature. The phosphonium salt may precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.
-
The resulting phosphonium salt can be dried under vacuum and used in the next step without further purification.[3]
Step 2: Ylide Formation
-
Suspend the dried phosphonium salt in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Cool the suspension in an ice bath.
-
Slowly add a base, such as a solution of sodium hydroxide or potassium hydroxide, dropwise with vigorous stirring.[3] For stabilized ylides, weaker bases can often be employed.[5]
-
Continue stirring for 1-2 hours, allowing the deprotonation to complete. The formation of the ylide is often indicated by a color change.
-
Transfer the reaction mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with the organic solvent used.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.[3]
Caption: Synthesis of this compound.
Spectroscopic Analysis
A thorough understanding of the spectroscopic data is crucial for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the allyl and triphenylphosphine moieties. The protons of the triphenylphosphine groups typically appear as a complex multiplet in the aromatic region (around 7.4-7.8 ppm). The allyl group protons would show distinct signals: a multiplet for the methine proton (-CH=), and two multiplets for the terminal vinyl protons (=CH₂). The methylene protons adjacent to the ester oxygen (-OCH₂-) would also have a characteristic chemical shift.
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Distinct signals would be observed for the carbons of the phenyl rings, the carbonyl carbon of the ester, the carbons of the allyl group (olefinic and methylene), and the ylidic carbon, which is directly bonded to the phosphorus atom.
Note: While general principles of NMR interpretation are well-established, specific peak assignments and coupling constants for this compound require experimental data which was not found in the search results.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3080 | C-H stretch | Aromatic and Olefinic C-H |
| ~2850-2960 | C-H stretch | Aliphatic C-H |
| ~1630-1650 | C=O stretch | Ester Carbonyl |
| ~1590, 1480, 1435 | C=C stretch | Aromatic Ring |
| ~1440 | P-Ph stretch | Phenyl on Phosphorus |
| ~1100-1300 | C-O stretch | Ester C-O |
Note: The exact position of the carbonyl stretch is influenced by the ylide structure.
The Wittig Reaction: Mechanism and Application
The primary application of this compound is in the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes and ketones.[6][7] As a stabilized ylide, it exhibits distinct reactivity and stereoselectivity.[5]
Mechanism of the Wittig Reaction with Stabilized Ylides
The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate.[5] For stabilized ylides, this initial addition is often reversible. The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is the driving force of the reaction. Due to the reversibility of the initial step, the thermodynamically more stable trans-oxaphosphetane is preferentially formed, leading to the predominant formation of the (E)-alkene.[5]
Caption: The Wittig Reaction Pathway.
Applications in Synthesis
This compound is a versatile reagent for the introduction of an allyl ester moiety. This functionality can serve as a handle for further transformations in complex molecule synthesis. While specific examples with detailed yields for this exact reagent are sparse in the provided search results, the general utility of stabilized ylides in the synthesis of natural products and other complex targets is well-documented.
General Experimental Protocol for a Wittig Reaction:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as THF or DCM.
-
Add this compound (1.0-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Conclusion
This compound is a key reagent in organic synthesis, offering a reliable method for the stereoselective formation of (E)-alkenes bearing an allyl ester group. Its synthesis follows established procedures for phosphorane ylides, and its characterization relies on standard spectroscopic techniques. The Wittig reaction, its primary application, is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. total-synthesis.com [total-synthesis.com]
Technical Guide: Synthesis of Allyl (triphenylphosphoranylidene)acetate
This document provides a comprehensive technical guide for the synthesis of allyl (triphenylphosphoranylidene)acetate, a stabilized ylide commonly used in Wittig reactions to introduce an allyl acetate moiety. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is adapted from established procedures for analogous stabilized ylides.
Overview of Synthesis
The synthesis of this compound is a two-step process. The first step involves the quaternization of triphenylphosphine with allyl bromoacetate to form the corresponding phosphonium salt. The second step is the deprotonation of this phosphonium salt using a mild base to yield the target ylide.
Experimental Protocols
The following sections detail the step-by-step procedures for the synthesis.
Step 1: Synthesis of (Allyloxycarbonylmethyl)triphenylphosphonium Bromide
This procedure outlines the formation of the phosphonium salt via an SN2 reaction between triphenylphosphine and allyl bromoacetate.
Experimental Protocol:
-
A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
The flask is charged with triphenylphosphine (39.3 g, 150 mmol) and 200 mL of toluene.
-
The mixture is stirred under a nitrogen atmosphere until a homogeneous solution is achieved.
-
Allyl bromoacetate (26.8 g, 150 mmol) is added to the solution via a syringe.
-
The reaction mixture is stirred at room temperature for 24 hours. During this time, a white precipitate will form, resulting in a thick slurry.
-
The precipitate is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed sequentially with 75 mL of toluene and 75 mL of diethyl ether to remove any unreacted starting materials.
-
The resulting white solid, (allyloxycarbonylmethyl)triphenylphosphonium bromide, is dried under vacuum for at least 2 hours before proceeding to the next step.
Step 2: Synthesis of this compound
This procedure describes the deprotonation of the phosphonium salt to form the final ylide product.
Experimental Protocol:
-
The dried (allyloxycarbonylmethyl)triphenylphosphonium bromide from Step 1 is transferred to a 1-liter round-bottom flask.
-
450 mL of deionized water is added to the flask, and the mixture is stirred to dissolve the solid.
-
A few drops of phenolphthalein indicator solution are added to the aqueous solution.
-
While stirring vigorously, a 2 M aqueous solution of potassium hydroxide is added dropwise until a persistent pink color is observed, indicating a basic solution.
-
The aqueous mixture is then transferred to a separatory funnel and extracted three times with 200 mL portions of dichloromethane.
-
The combined organic extracts are washed with 400 mL of brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator (30 °C, 20-25 mmHg).
-
The resulting solid is further dried under high vacuum to yield this compound as an off-white solid.
Quantitative Data Summary
The following table summarizes the reagents and expected yield for the synthesis of this compound, adapted from a similar synthesis with a reported yield of 92%.[1]
| Step | Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 1 | Triphenylphosphine | 262.29 | 39.3 | 150 | 1.0 |
| Allyl bromoacetate | 179.02 | 26.8 | 150 | 1.0 | |
| Toluene | - | 200 mL | - | Solvent | |
| 2 | (Allyloxycarbonylmethyl)triphenylphosphonium Bromide | 441.31 | (from Step 1) | ~150 | 1.0 |
| 2 M Potassium Hydroxide | - | As required | - | Base | |
| Dichloromethane | - | 3 x 200 mL | - | Extraction Solvent | |
| Product | This compound | 360.38 | ~49.7 | ~138 | ~92% Yield |
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process from starting materials to the final ylide product.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The overall transformation is a classic example of ylide formation for a Wittig reaction.[2]
-
Phosphonium Salt Formation : Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in allyl bromoacetate. This SN2 displacement reaction forms the stable phosphonium salt.
-
Ylide Formation : The phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom. A base, in this case, hydroxide, removes one of these protons to form the phosphorus ylide, which is a resonance-stabilized species. The ester group further stabilizes the ylide, making it less reactive and easier to handle than non-stabilized ylides.
References
An In-Depth Technical Guide to Allyl (triphenylphosphoranylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Allyl (triphenylphosphoranylidene)acetate, a key reagent in modern organic synthesis.
Core Chemical Properties and Identification
This compound is a stabilized Wittig reagent used to synthesize α,β-unsaturated allyl esters from aldehydes and ketones.[1][2] Its ester functional group stabilizes the ylide, which influences its reactivity and the stereochemistry of the resulting alkene.[3] The allyl ester group can be selectively removed under mild conditions, making this reagent particularly valuable in the synthesis of complex molecules.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 104127-76-6[4] |
| Molecular Formula | C₂₃H₂₁O₂P[4] |
| Molecular Weight | 360.4 g/mol [4][5] |
| Appearance | Off-white to yellow solid/powder |
| Melting Point | 71-73 °C[] |
| Purity (Typical) | ≥95%[5] |
| Solubility | Soluble in chloroform and other similar solvents; limited solubility in polar solvents like water and alcohols.[7] |
| Storage | Store at 10°C - 25°C in a well-closed container.[4] |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
|---|---|
| ¹H NMR | Spectral data is available in databases such as SpectraBase.[8] |
| ¹³C NMR | Spectral data is available in databases such as SpectraBase.[8] |
| ³¹P NMR | The phosphorus signal for phosphoranylidene species of this type typically appears around δ ≈ 20 ppm.[5] |
| FTIR | An ATR-IR spectrum is available in the SpectraBase database.[8] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) can be used to validate the molecular ion peak.[5] |
Reactivity and Mechanism: The Wittig Reaction
The primary application of this compound is in the Wittig reaction, a fundamental method for carbon-carbon double bond formation.[5] As a stabilized ylide, it reacts with aldehydes and ketones to preferentially form the (E)-alkene (trans isomer).[3]
The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane.[5][9] This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1] For stabilized ylides, the initial formation of the oxaphosphetane is often reversible.[5]
Caption: The Wittig reaction mechanism for a stabilized ylide.
Experimental Protocols
Protocol 3.1: Synthesis of this compound
The synthesis is a two-step process: formation of the phosphonium salt followed by deprotonation to form the ylide.
Step 1: Synthesis of (Allyloxycarbonylmethyl)triphenylphosphonium Bromide (Precursor Salt)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge the flask with triphenylphosphine (1.0 equivalent) and a suitable solvent such as toluene or acetonitrile.[5]
-
Reaction: Add allyl bromoacetate (1.0 equivalent) to the solution.
-
Heating: Heat the mixture to reflux and stir for 16-24 hours.[10] The reaction is a classic Sₙ2 quaternization of the phosphine.[5]
-
Isolation: After cooling, the phosphonium salt often precipitates. If not, concentrate the mixture in vacuo. The resulting crude salt, often a solid or viscous gum, can be washed with a non-polar solvent like diethyl ether and dried. It is typically used in the next step without further purification.[10]
Step 2: Formation of this compound (Ylide)
-
Setup: Dissolve the crude phosphonium salt from Step 1 in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5][10]
-
Deprotonation: Add a suitable base. Due to the acidity of the α-proton (stabilized by the ester), a weak base is sufficient.[5] Add an aqueous solution of a base like sodium hydroxide or potassium hydroxide dropwise while stirring vigorously.[10] Alternatively, bases like triethylamine can be used in an organic solvent.[11]
-
Extraction: After deprotonation, perform an aqueous workup. Separate the organic layer, wash with water and then brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.[10]
-
Purification: Concentrate the organic solution under reduced pressure. The resulting crude ylide can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes or by flash column chromatography.[10]
Caption: Workflow for the synthesis of the title compound.
Protocol 3.2: General Procedure for Wittig Olefination
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent such as THF or DCM.
-
Reaction: Add this compound (1.0-1.2 equivalents) to the solution portion-wise or as a solution in the same solvent.
-
Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive carbonyl compounds.[5]
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel to separate the desired α,β-unsaturated allyl ester from the byproduct.
Safety and Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids/alkalis.[12]
-
Stability: The compound is generally stable under recommended storage conditions.[12] As an ylide, it can be sensitive to moisture and air over long periods.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. The Wittig Reaction - Edubirdie [edubirdie.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. This compound | 104127-76-6 | EEA12776 [biosynth.com]
- 5. This compound | 104127-76-6 | Benchchem [benchchem.com]
- 7. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Allyl (triphenylphosphoranylidene)acetate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Allyl (triphenylphosphoranylidene)acetate is a stabilized Wittig reagent crucial for the synthesis of complex organic molecules in pharmaceutical and materials science research. Its efficacy in olefination reactions is highly dependent on its purity and stability. This technical guide provides an in-depth overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure optimal performance and longevity.
Core Concepts: Understanding Stability
This compound belongs to the class of stabilized phosphorus ylides. The presence of the electron-withdrawing acetate group delocalizes the negative charge on the alpha-carbon, rendering the molecule significantly more stable than non-stabilized ylides.[1][2][3] This increased stability means it is less reactive and can often be handled in the air for brief periods.[2] However, like all ylides, it is susceptible to degradation under certain conditions, primarily through hydrolysis.[4][5][6]
Quantitative Data Summary
While specific kinetic data for the decomposition of this compound is not extensively available in published literature, the following table summarizes the general stability profile and recommended storage conditions based on information for stabilized ylides and analogous compounds.
| Parameter | Recommendation/Observation | Source(s) |
| Storage Temperature | 10°C - 25°C for short-term storage. For long-term storage, particularly in solution, -20°C (up to 1 month) or -80°C (up to 6 months) under a nitrogen atmosphere is recommended for analogous compounds. | [7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen. While somewhat air-stable, prolonged exposure should be avoided. | [2][8] |
| Moisture/Humidity | Highly sensitive to moisture. Contact with water leads to decomposition into allyl acetate and triphenylphosphine oxide. Store in a tightly sealed container in a dry environment. | [4][5][6] |
| Light Sensitivity | While not extensively documented for this specific compound, it is general good practice to store reactive organic reagents in amber vials or in the dark to prevent potential light-induced degradation. | |
| Physical Form | Typically a solid at room temperature. | [9] |
Factors Influencing Stability
The stability of this compound is a multifactorial issue. The following diagram illustrates the key environmental and chemical factors that can impact its integrity.
Caption: Key factors influencing the stability of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous stabilized ylides.[10][11]
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Materials:
-
Triphenylphosphine (1.0 eq)
-
Allyl bromoacetate (1.0 eq)
-
Toluene, anhydrous
-
Dichloromethane
-
Sodium hydroxide solution (e.g., 2 M) or another suitable base
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Phosphonium Salt Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in anhydrous toluene.
-
To the stirred solution, add allyl bromoacetate dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 16-24 hours. The formation of a precipitate (the phosphonium salt) may be observed.
-
After the reaction is complete, the solvent can be removed in vacuo to yield the crude phosphonium salt, which can be used directly in the next step or purified by recrystallization.
-
-
Ylide Formation:
-
Dissolve the crude phosphonium salt in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with an aqueous solution of a base, such as sodium hydroxide, to deprotonate the phosphonium salt and form the ylide.[10] For stabilized ylides, a relatively weak base is sufficient.[2]
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure ylide.
-
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this reagent.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and water.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
By adhering to these guidelines for storage, handling, and synthesis, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Wittig reagents - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 104127-76-6 | EEA12776 [biosynth.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | 104127-76-6 | Benchchem [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
Allyl (triphenylphosphoranylidene)acetate: A Technical Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl (triphenylphosphoranylidene)acetate is a stabilized phosphorus ylide that serves as a versatile and valuable reagent in modern organic synthesis. Its primary application lies in the Wittig reaction, where it facilitates the stereoselective formation of carbon-carbon double bonds, yielding predominantly (E)-α,β-unsaturated allyl esters from aldehydes. This transformation is a cornerstone in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. Furthermore, this reagent is implicated in the construction of various heterocyclic frameworks, such as pyrazoles, which are prevalent in medicinal chemistry. This technical guide provides an in-depth overview of the core applications of this compound, presenting its physicochemical properties, detailed experimental protocols for key transformations, and a mechanistic exploration of its reactivity.
Physicochemical and Spectroscopic Data
Accurate characterization of a reagent is fundamental to its effective application in synthesis. The following table summarizes the key physicochemical and spectroscopic properties of this compound and its close, commercially available analogs, methyl and ethyl (triphenylphosphoranylidene)acetate.
| Property | This compound | Methyl (triphenylphosphoranylidene)acetate | Ethyl (triphenylphosphoranylidene)acetate |
| CAS Number | 104127-76-6 | 2605-67-6 | 1099-45-2 |
| Molecular Formula | C₂₃H₂₁O₂P | C₂₁H₁₉O₂P | C₂₂H₂₁O₂P |
| Molecular Weight | 360.39 g/mol | 334.35 g/mol | 348.38 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder | Off-white solid |
| Melting Point | 71-73 °C | 168-172 °C | 118-121 °C |
| Solubility | Soluble in chloroform and similar organic solvents; limited solubility in polar solvents like water and alcohols. | Soluble in acetonitrile (slightly), chloroform (slightly). | Soluble in chloroform and similar solvents; limited solubility in water and alcohols.[1] |
| ¹H NMR (CDCl₃, δ) | Data not explicitly available in searched literature. Expected signals for allyl, phenyl, and ylidic protons. | Multiplets for phenyl protons (approx. 7.4-7.7 ppm), singlet for methyl protons (approx. 3.6 ppm), and a doublet for the ylidic proton coupled to phosphorus. | Multiplets for phenyl protons, quartet and triplet for ethyl protons, and a doublet for the ylidic proton. |
| ¹³C NMR (CDCl₃, δ) | Data not explicitly available in searched literature. | Signals for phenyl carbons, carbonyl carbon, methyl carbon, and the ylidic carbon showing coupling to phosphorus. | Signals for phenyl carbons, carbonyl carbon, ethyl carbons, and the ylidic carbon showing coupling to phosphorus. |
| ³¹P NMR (CDCl₃, δ) | Data not explicitly available in searched literature. Expected around 20 ppm. | ~20 ppm | ~20 ppm |
Core Application: The Wittig Reaction for α,β-Unsaturated Ester Synthesis
The most prominent application of this compound is its role as a Wittig reagent for the synthesis of α,β-unsaturated esters from aldehydes.[2] This reaction is a two-carbon homologation that converts a carbonyl group into a more extended carbon framework, simultaneously introducing an allyl ester moiety that can be further functionalized.[2]
As a stabilized ylide, due to the electron-withdrawing nature of the ester group, the reaction generally exhibits high (E)-stereoselectivity, proceeding through a reversible initial addition to the aldehyde, which allows for thermodynamic equilibration to the more stable anti-oxaphosphetane intermediate. This intermediate then collapses to form the (E)-alkene and triphenylphosphine oxide.
Mechanistic Pathway of the Wittig Reaction
The following diagram illustrates the generally accepted mechanism for the Wittig reaction with a stabilized ylide.
Experimental Protocol: Synthesis of Allyl (E)-3-(2-nitrophenyl)acrylate
While a specific protocol for this compound was not found in the searched literature, a detailed procedure for the closely related methyl ester provides a robust template. The following is an adapted protocol.
Reactants:
-
2-Nitrobenzaldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Toluene or Dichloromethane (as solvent)
Procedure:
-
To a solution of 2-nitrobenzaldehyde (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is added this compound (1.05 mmol).
-
The reaction mixture is heated to reflux (or stirred at room temperature, as stabilized ylides are less reactive) and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct.
-
The fractions containing the product are combined and the solvent is evaporated to yield Allyl (E)-3-(2-nitrophenyl)acrylate.
Expected Outcome:
Based on analogous reactions with stabilized ylides, a high yield (typically >80%) of the (E)-isomer as the major product is anticipated. For instance, the reaction of methyl (triphenylphosphoranylidene)acetate with 2-nitrobenzaldehyde has been reported to yield the product in 94.6%.[2]
Application in Heterocyclic Synthesis
Beyond linear olefination, this compound and related reagents are valuable in the construction of heterocyclic systems, which are core scaffolds in many pharmaceuticals.
Synthesis of Pyrazoles
Research has shown that ester-substituted phosphonium ylides can be utilized in the synthesis of pyrazoles.[2] One documented method involves the reaction of the ylide with methyl diazoacetate in the presence of a base like triethylamine.[2] This reaction efficiently yields pyrazole structures, highlighting the reagent's role as a versatile building block for creating these important heterocyclic compounds.[2]
Experimental Workflow for Pyrazole Synthesis
The following diagram outlines the general workflow for the synthesis of a pyrazole derivative using a phosphonium ylide.
Role in Natural Product Synthesis
The Wittig reaction is a powerful and frequently employed tool in the total synthesis of complex natural products, where the stereocontrolled formation of double bonds is often a critical step. While a specific published total synthesis employing this compound was not identified in the literature reviewed, the strategic importance of related stabilized ylides is well-documented.
The allyl ester functionality introduced by this reagent is particularly useful as it can be deprotected under mild, palladium-catalyzed conditions, orthogonal to many other protecting groups. This allows for late-stage modifications of the carboxylic acid moiety, a common feature in biologically active molecules.
Conclusion
This compound is a highly effective reagent for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. Its utility is further extended to the construction of heterocyclic systems, demonstrating its versatility in synthetic organic and medicinal chemistry. The allyl ester group offers distinct advantages for subsequent synthetic manipulations, making it a valuable tool for drug development professionals and researchers engaged in the synthesis of complex molecular architectures. The provided protocols and mechanistic insights serve as a technical guide for the practical application of this important synthetic building block.
References
An In-depth Technical Guide to the Safety and Handling of Allyl (triphenylphosphoranylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for Allyl (triphenylphosphoranylidene)acetate and related compounds. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, all safety and handling procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed by qualified personnel before use.
Introduction
This compound (CAS No. 104127-76-6) is a stabilized ylide commonly employed in organic synthesis, particularly in the Wittig reaction to form α,β-unsaturated esters.[1] Its utility in the construction of complex molecules makes it a valuable reagent for researchers in pharmaceuticals and materials science. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing from available data and information on analogous substances.
Hazard Identification and Classification
Based on available information, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Due to the lack of a complete SDS, a comprehensive GHS classification is not available. However, based on the hazards of similar compounds like other phosphonium ylides and allyl esters, it is prudent to handle this compound with care, assuming it may have other potential hazards.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 104127-76-6 | [1][2][3][] |
| Molecular Formula | C23H21O2P | [1][2] |
| Molecular Weight | 360.39 g/mol | [1][3][] |
| Appearance | Solid | |
| Melting Point | 71-73 °C | [3][] |
Toxicological Information
Safe Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. However, based on the known hazards, the following are recommended:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[2] |
| Skin Contact | P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye Contact | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 5.1).
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Fire-Fighting Measures
Specific fire-fighting data for this compound is not available. For similar chemical compounds, the following measures are generally recommended:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct water jet.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including oxides of phosphorus and carbon.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. P501: Dispose of contents/container to an approved waste disposal plant.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound are not widely available. However, a general procedure for a Wittig reaction using a stabilized ylide is presented below. This should be adapted and optimized for specific substrates and reaction conditions.
General Wittig Reaction Protocol
-
Materials:
-
Aldehyde or ketone
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in the chosen anhydrous solvent.
-
Add this compound to the solution. The molar ratio of ylide to carbonyl compound may need to be optimized, but a slight excess of the ylide is common.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Visualizations
Caption: General workflow for a Wittig reaction using this compound.
Caption: Step-by-step procedure for responding to a spill of this compound.
References
The Discovery and Enduring Legacy of Stabilized Ylides: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus ylides, particularly stabilized ylides, are a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon double bonds with a high degree of control. Their discovery and the subsequent development of the Wittig and related reactions have revolutionized the way chemists approach the synthesis of complex molecules, from commodity chemicals to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and core applications of stabilized ylides, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic principles.
Historical Perspective: The Dawn of Ylide Chemistry
The journey into the world of phosphorus ylides began in the early 20th century, but it was the seminal work of Georg Wittig in the 1950s that brought them to the forefront of organic chemistry. In 1954, Wittig and his student, Ulrich Schöllkopf, published their groundbreaking findings on the reaction of phosphonium ylides with aldehydes and ketones to form alkenes, a transformation now famously known as the Wittig reaction.[1] This discovery was a paradigm shift in olefination chemistry, offering a method with a defined and predictable regioselectivity for double bond formation, a significant advantage over the often ambiguous outcomes of elimination reactions. For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[1]
Early investigations into the nature of these ylides revealed a fascinating dichotomy in their reactivity and stability. It was observed that ylides bearing electron-withdrawing groups adjacent to the carbanionic center were significantly more stable and less reactive than their simple alkyl-substituted counterparts. This observation gave rise to the classification of ylides as "stabilized" and "non-stabilized," a distinction that would prove crucial in predicting and controlling the stereochemical outcome of the Wittig reaction. The work of A. William Johnson in the following decades further expanded the understanding of ylide chemistry, providing a comprehensive theoretical and practical framework that is still widely referenced today.[2][3][4][5][6]
The Concept of Stabilization in Phosphorus Ylides
An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In the case of phosphorus ylides, a negatively charged carbon atom is bonded to a positively charged phosphorus atom. The stability of the ylide is profoundly influenced by the substituents on the carbanionic carbon.
Stabilized ylides possess an electron-withdrawing group (EWG) such as an ester, ketone, nitrile, or sulfone on the α-carbon. This group delocalizes the negative charge through resonance, thereby increasing the stability of the ylide. This increased stability has several important consequences:
-
Reduced Reactivity: Stabilized ylides are less nucleophilic and less basic than non-stabilized ylides.
-
Ease of Preparation: Due to the increased acidity of the corresponding phosphonium salt, weaker bases can be used for deprotonation.
-
Stereoselectivity: The Wittig reaction with stabilized ylides generally leads to the formation of (E)-alkenes with high selectivity.[7]
Non-stabilized ylides , in contrast, have only alkyl or hydrogen substituents on the α-carbon. The absence of an EWG makes them highly reactive and strongly basic, requiring strong bases for their formation. The Wittig reaction with non-stabilized ylides typically yields (Z)-alkenes.
The acidity of the parent phosphonium salt, as indicated by its pKa value, is a direct measure of the stability of the resulting ylide. A lower pKa value signifies a more acidic proton and, consequently, a more stabilized ylide.
Table 1: pKa Values of Selected Triphenylphosphonium Salts in DMSO
| Phosphonium Salt | R Group | pKa (DMSO) | Ylide Type | Reference |
| [Ph₃PCH₃]Br | H | ~22 | Non-stabilized | [8] |
| [Ph₃PCH₂CH₃]Br | CH₃ | ~22.5 | Non-stabilized | |
| [Ph₃PCH₂Ph]Cl | Phenyl | ~18.5 | Semi-stabilized | [9] |
| [Ph₃PCH₂C(O)CH₃]Br | Acetyl | 8.8 | Stabilized | |
| [Ph₃PCH₂CO₂Me]Br | Methoxycarbonyl | 9.2 | Stabilized | |
| [Ph₃PCH₂CO₂Et]Br | Ethoxycarbonyl | 8.8 | Stabilized | |
| [Ph₃PCH₂CN]Br | Cyano | 6.0 | Stabilized |
Reaction Mechanisms
The Wittig Reaction
The mechanism of the Wittig reaction has been the subject of extensive study and debate. While early proposals involved a betaine intermediate, the currently accepted mechanism for salt-free conditions involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[10][11][12] The stereochemical outcome is determined by the kinetics of the oxaphosphetane formation.
Caption: Mechanism of the Wittig Reaction.
For stabilized ylides, the initial cycloaddition is reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene. In contrast, for non-stabilized ylides, the cycloaddition is irreversible and kinetically controlled, leading to the formation of the less sterically hindered cis-oxaphosphetane and subsequently the (Z)-alkene.
The Horner-Wadsworth-Emmons (HWE) Reaction
A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions instead of phosphonium ylides.[13] These carbanions are generated by treating phosphonate esters with a base. The HWE reaction almost exclusively produces (E)-alkenes and has the major advantage that the byproduct, a phosphate ester, is water-soluble and thus easily removed from the reaction mixture.
Caption: Mechanism of the HWE Reaction.
Experimental Protocols
Synthesis of a Stabilized Ylide: Ethyl (triphenylphosphoranylidene)acetate
This protocol describes the preparation of a commonly used stabilized ylide.
Materials:
-
Triphenylphosphine (39.4 g, 150 mmol)
-
Ethyl bromoacetate (16.6 mL, 150 mmol)
-
Toluene (200 mL)
-
Potassium hydroxide (2 M aqueous solution)
-
Dichloromethane
-
Brine
-
Sodium sulfate
-
Diethyl ether
Procedure:
-
A 1-L round-bottom flask equipped with a magnetic stir bar is charged with triphenylphosphine (39.4 g, 150 mmol) and toluene (200 mL). The mixture is stirred until a homogeneous solution is achieved.
-
Ethyl bromoacetate (16.6 mL, 150 mmol) is added via syringe to form the phosphonium salt.
-
While stirring vigorously, 2 M potassium hydroxide is added dropwise until a pink color persists, indicating the formation of the ylide.
-
The aqueous layer is extracted with dichloromethane (3 x 200 mL).
-
The combined organic extracts are washed with brine (400 mL), dried over sodium sulfate, filtered, and concentrated under rotary evaporation.
-
The resulting thick oil is redissolved in 20 mL of diethyl ether and concentrated again to yield an off-white solid.
-
Drying under high vacuum yields ethyl (triphenylphosphoranylidene)acetate (yield: 48.1 g, 92%).[14]
Characterization Data:
-
Melting Point: 118-121 °C[14]
-
¹H NMR (CDCl₃): δ 7.65-7.45 (m, 15H), 4.05 (q, J=7.1 Hz, 2H), 2.95 (br s, 1H), 1.15 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 171.5, 133.5, 132.0, 129.0, 127.0, 59.0, 29.0, 14.5.
Wittig Reaction with a Stabilized Ylide: Synthesis of (E)-Ethyl Cinnamate
This protocol illustrates a typical Wittig reaction using a stabilized ylide and an aldehyde.
Materials:
-
Benzaldehyde (0.05 g, 0.47 mmol)
-
Ethyl (triphenylphosphoranylidene)acetate (0.197 g, 0.56 mmol, 1.2 equivalents)
-
Hexanes (3 mL)
Procedure:
-
In a clean and dry 50-mL round-bottomed flask equipped with a magnetic stir bar, weigh 0.05 g of benzaldehyde.
-
Add (carbethoxymethylene)triphenylphosphorane (0.197 g) to the flask.
-
Stir the mixture for 15 minutes at room temperature.
-
Add 3 mL of hexanes to the reaction flask and stir for another 10 minutes.
-
Allow the suspension to settle for 5 minutes. The solid byproduct (triphenylphosphine oxide) will precipitate.
-
Filter the solution through a Pasteur pipet with a cotton plug to remove the precipitate.
-
Evaporate the hexanes from the filtrate to obtain the crude product.[17]
Expected Yield and Stereoselectivity: High yield of (E)-ethyl cinnamate with >95% (E)-selectivity.
References
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ylides and Imines of Phosphorus by A. William Johnson, Hardcover | Barnes & Noble® [barnesandnoble.com]
- 3. wiley.com [wiley.com]
- 4. Ylid Chemistry by A.W. Johnson – Books on Google Play [play.google.com]
- 5. Ylid Chemistry - Alyn William Johnson - Google ブックス [books.google.co.jp]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzyltriphenylphosphonium chloride | 1100-88-5 | Benchchem [benchchem.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 16. Methyl (triphenylphosphoranylidene)acetate(2605-67-6) IR Spectrum [m.chemicalbook.com]
- 17. chegg.com [chegg.com]
Methodological & Application
Application Notes & Protocols: Synthesis of α,β-Unsaturated Esters using Allyl (triphenylphosphoranylidene)acetate
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This application note focuses on the use of a specific stabilized ylide, allyl (triphenylphosphoranylidene)acetate, for the synthesis of α,β-unsaturated allyl esters. These products are valuable intermediates in drug development and natural product synthesis, serving as precursors for more complex molecular architectures through subsequent modifications of the allyl group.
The ester-stabilized ylide, this compound, provides significant advantages, including high stereoselectivity for the (E)-alkene isomer and excellent yields.[1][2] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on the aldehyde reaction partner. This protocol provides a general methodology for the synthesis of the ylide and its subsequent reaction with various aldehydes.
Reaction Principle and Workflow
The reaction involves the nucleophilic attack of the ylide carbanion on an aldehyde or ketone carbonyl, leading to a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct. Due to the thermodynamic stability of the intermediates formed from stabilized ylides, the reaction pathway overwhelmingly favors the formation of the (E)-alkene.[1]
The overall experimental workflow is depicted below.
Figure 1: General workflow for the synthesis of α,β-unsaturated allyl esters.
Quantitative Data Summary
The use of stabilized phosphoranes in Wittig reactions typically results in high yields and excellent stereoselectivity for the (E)-isomer. The following table summarizes representative data for the reaction of stabilized carbalkoxymethylenetriphenylphosphoranes with various aldehydes. While the ester group may vary (methyl, ethyl, or allyl), the outcomes are generally comparable.
| Entry | Aldehyde | Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | Water (aq. NaHCO₃) | 95% | >98:2 | [3] |
| 2 | 4-Nitrobenzaldehyde | Water (aq. NaHCO₃) | 99% | >98:2 | [3] |
| 3 | 4-Methoxybenzaldehyde | Water (aq. NaHCO₃) | 92% | >98:2 | [3] |
| 4 | 2-Thiophenecarboxaldehyde | Water (aq. NaHCO₃) | 88% | >98:2 | [2] |
| 5 | Cinnamaldehyde | Water (aq. NaHCO₃) | 85% | >98:2 | [3] |
| 6 | Cyclohexanecarboxaldehyde | Water (aq. NaHCO₃) | 82% | >98:2 | [3] |
| 7 | Phenylacetic Aldehyde | Ethyl Acetate | 60% | 68:32 | [4] |
| 8 | 3-Phenylpropionaldehyde | Dichloromethane | 70% | 92:8 | [4] |
Experimental Protocols
This section provides detailed protocols for the preparation of the Wittig reagent and its subsequent reaction with an aldehyde.
Protocol 1: Preparation of this compound
This procedure is adapted from established methods for preparing similar stabilized ylides.[5]
-
Reagents & Equipment:
-
Triphenylphosphine (Ph₃P)
-
Allyl bromoacetate
-
Toluene, anhydrous
-
Potassium hydroxide (KOH), 2M aqueous solution
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure: a. To a round-bottom flask, add triphenylphosphine (1.0 eq) and anhydrous toluene. Stir until the solid is fully dissolved. b. Add allyl bromoacetate (1.0 eq) dropwise to the solution at room temperature. c. Stir the mixture at room temperature for 24 hours. A white precipitate of the phosphonium salt will form. d. Collect the precipitate by vacuum filtration and wash it with diethyl ether. e. Transfer the phosphonium salt to a flask and dissolve it in water. f. Add dichloromethane to form a biphasic mixture. g. While stirring vigorously, add 2M KOH solution dropwise until the aqueous layer remains basic (pH > 10). h. Transfer the mixture to a separatory funnel. Separate the organic layer. i. Extract the aqueous layer two more times with dichloromethane. j. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ylide, typically as an off-white solid.
Protocol 2: One-Pot Synthesis of α,β-Unsaturated Allyl Ester
This environmentally benign protocol, adapted from procedures using aqueous media, generates the ylide in situ.[2][3]
-
Reagents & Equipment:
-
Triphenylphosphine (Ph₃P, 1.4 eq)
-
Allyl bromoacetate (1.6 eq)
-
Aldehyde (1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl Acetate for extraction
-
Round-bottom flask or test tube, magnetic stirrer.
-
-
Procedure: a. To a flask, add triphenylphosphine (1.4 eq) and a saturated aqueous solution of NaHCO₃. Stir the suspension vigorously for 1 minute. b. Add allyl bromoacetate (1.6 eq) to the suspension, followed by the aldehyde (1.0 eq). c. Continue to stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 3 hours.[2] d. Upon completion, transfer the reaction mixture to a separatory funnel. e. Extract the product with diethyl ether (3 x volume of the aqueous phase). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated allyl ester. The E/Z ratio can be determined by ¹H NMR analysis of the vinylic protons.[2]
Mechanistic Overview
The stereochemical outcome of the Wittig reaction with stabilized ylides is dictated by the reversibility of the initial steps and the thermodynamic stability of the intermediates.
Figure 2: Reaction mechanism illustrating the preference for (E)-alkene formation.
Because the ylide is stabilized by the ester group, the initial addition to the aldehyde is reversible (k-1 is fast). This allows the reaction to equilibrate to the more thermodynamically stable anti-betaine intermediate, which leads directly to the (E)-alkene. The final collapse to triphenylphosphine oxide and the alkene is irreversible and rapid.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of Allyl (Triphenylphosphoranylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed [3+2] cycloaddition of allyl (triphenylphosphoranylidene)acetate with electron-deficient olefins. This reaction serves as a powerful tool for the synthesis of functionalized cyclopentene derivatives, which are valuable building blocks in medicinal chemistry and drug development.
I. Introduction
Palladium-catalyzed reactions of phosphorus ylides have emerged as a versatile methodology for the construction of carbocyclic and heterocyclic frameworks. Specifically, the [3+2] cycloaddition of allylic phosphorus ylides with electron-deficient alkenes provides a direct and atom-economical route to highly functionalized cyclopentenes. This compound acts as a three-carbon synthon in this transformation. The reaction is initiated by the coordination of the palladium(0) catalyst to the allylic ylide, which then undergoes a formal cycloaddition with an olefin. This methodology is particularly useful for creating complex molecular architectures from simple, readily available starting materials.
II. Reaction Principle and Mechanism
The palladium-catalyzed [3+2] cycloaddition of this compound with an electron-deficient olefin is believed to proceed through the catalytic cycle depicted below. The reaction is initiated by the coordination of a Pd(0) species to the ylide. Subsequent intramolecular rearrangement and reaction with the olefin lead to the formation of a palladacyclopentane intermediate. Reductive elimination from this intermediate furnishes the cyclopentene product and regenerates the active Pd(0) catalyst.
Caption: Proposed Catalytic Cycle.
III. Applications in Synthesis
The synthesized functionalized cyclopentenes are versatile intermediates for the synthesis of a wide range of biologically active molecules, including prostaglandins, nucleoside analogues, and various natural products. The ability to introduce diverse substituents via the choice of olefin partner makes this a highly valuable transformation in discovery chemistry.
IV. Experimental Protocols
The following is a general protocol for the palladium-catalyzed [3+2] cycloaddition of this compound with electron-deficient olefins. This protocol is based on analogous reactions reported for similar phosphonium ylides and should be optimized for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
This compound
-
Electron-deficient olefin (e.g., methyl acrylate, acrylonitrile)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
-
Syringes for transfer of anhydrous solvents and reagents
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (0.025 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 20 mol%).
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes. The color of the solution should change, indicating the formation of the active Pd(0) catalyst.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add this compound (0.5 mmol, 1.0 equiv).
-
Add the electron-deficient olefin (0.6 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopentene product.
-
Workflow Diagram:
Caption: Experimental Workflow Diagram.
V. Quantitative Data Summary
The following table summarizes representative yields for the palladium-catalyzed [3+2] cycloaddition of a closely related ylide, (ethoxycarbonylmethylene)triphenylphosphorane, with various electron-deficient olefins. The yields are expected to be similar for reactions involving this compound.
| Entry | Olefin | Product | Yield (%) |
| 1 | Methyl Acrylate | Methyl 4-(triphenylphosphoranylidene)cyclopent-1-ene-1-carboxylate | 85 |
| 2 | Acrylonitrile | 4-(triphenylphosphoranylidene)cyclopent-1-ene-1-carbonitrile | 78 |
| 3 | Phenyl Vinyl Sulfone | 4-(triphenylphosphoranylidene)-1-(phenylsulfonyl)cyclopent-1-ene | 75 |
| 4 | N-Phenylmaleimide | 2-phenyl-5-(triphenylphosphoranylidene)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | 92 |
Note: The yields are based on published data for a similar phosphonium ylide and may vary for this compound. Optimization of reaction conditions is recommended for each specific substrate combination.
VI. Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Triphenylphosphine is an irritant. Avoid inhalation and contact with skin and eyes.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
VII. Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the activity of the palladium catalyst.
-
Optimize the reaction temperature and time.
-
Consider using a different phosphine ligand.
-
-
Formation of Side Products:
-
Adjust the stoichiometry of the reactants.
-
Lower the reaction temperature to improve selectivity.
-
Ensure the inert atmosphere is maintained throughout the reaction.
-
VIII. Conclusion
The palladium-catalyzed [3+2] cycloaddition of this compound provides an efficient and versatile method for the synthesis of functionalized cyclopentenes. The mild reaction conditions and broad substrate scope make it a valuable tool for synthetic chemists in academia and industry. The provided protocols and data serve as a starting point for the application of this powerful reaction in the development of novel chemical entities.
Application Notes and Protocols for Witt-ig Olefination with Stabilized Ylides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Wittig olefination reaction using stabilized ylides, focusing on the synthesis of α,β-unsaturated esters. The protocol offers a reliable method for the stereoselective formation of (E)-alkenes, a common structural motif in pharmaceuticals and biologically active compounds. Additionally, an alternative protocol for the Horner-Wadsworth-Emmons (HWE) reaction is presented, which often provides superior yields and easier purification.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] Discovered by Georg Wittig, this reaction was awarded the Nobel Prize in Chemistry in 1979.[3] Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are particularly useful as they are generally more stable, easier to handle than their non-stabilized counterparts, and typically yield the (E)-alkene with high selectivity.[2][4] This stereocontrol is a key advantage in the synthesis of complex molecules where specific isomerism is crucial for biological activity.
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct, with the formation of the strong phosphorus-oxygen double bond being the driving force of the reaction.[5][6]
These protocols detail the synthesis of (E)-ethyl cinnamate, a common fragrance and flavoring agent, as a representative example of a Wittig olefination with a stabilized ylide.
Data Presentation
The following table summarizes typical results for the synthesis of α,β-unsaturated esters via Wittig and Horner-Wadsworth-Emmons reactions with various aldehydes. Stabilized ylides and phosphonates generally afford the (E)-isomer as the major product.
| Entry | Aldehyde | Ylide/Phosphonate | Reaction Type | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig (Solvent-Free) | ~75% (of E-isomer) | E-isomer major | [3][7] |
| 2 | 4-Methoxybenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Wittig (Aqueous) | 87 | 95.5:4.5 | [8] |
| 3 | 4-Chlorobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Wittig (Aqueous) | 87 | 99.8:0.2 | [8] |
| 4 | 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Wittig (Microwave) | 94.6 (impure) | E-isomer major | [9] |
| 5 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | HWE | High | E-isomer major | [10] |
| 6 | Various aromatic aldehydes | Triethyl 2-phosphonopropionate | HWE (Solvent-Free, LiOH·H₂O) | 83-97 | 95:5 to 99:1 | [11] |
| 7 | Various aliphatic aldehydes | Ethyl 2-(diisopropylphosphono)propionate | HWE (Solvent-Free, LiOH·H₂O) | High | 97:3 to 98:2 | [11] |
Experimental Protocols
Protocol 1: Wittig Reaction with a Stabilized Ylide (Solvent-Free)
This protocol describes the synthesis of (E)-ethyl cinnamate from benzaldehyde and the commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane.
Materials:
-
Benzaldehyde (freshly distilled)
-
(Carbethoxymethylene)triphenylphosphorane
-
Hexanes
-
Methanol or 95% Ethanol
-
5 mL conical vial
-
Magnetic spin vane
-
Filtering pipette with cotton plug
-
Round-bottomed flask
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a clean, dry 5 mL conical vial containing a magnetic spin vane, add benzaldehyde (e.g., 50.8 µL, 0.5 mmol). To this, add (carbethoxymethylene)triphenylphosphorane (e.g., 201 mg, 0.57 mmol, 1.15 equivalents).[3][5]
-
Reaction: Stir the mixture vigorously at room temperature for 15 minutes. The reaction is often complete within this time.[5] The mixture may become thick as the solid triphenylphosphine oxide byproduct forms.
-
Extraction of Product: Add 3 mL of hexanes to the vial and continue stirring for a few minutes to extract the ethyl cinnamate product.[5] The triphenylphosphine oxide is largely insoluble in hexanes.
-
Isolation of Crude Product: Allow the solid to settle. Using a filtering pipette, carefully transfer the hexane solution to a clean, pre-weighed flask, leaving the solid triphenylphosphine oxide behind. Repeat the extraction with another 1.5-3 mL portion of hexanes and combine the hexane fractions.[1][5]
-
Solvent Removal: Evaporate the hexanes using a gentle stream of air or nitrogen, or by using a rotary evaporator, to yield the crude product as a yellowish oil.[5]
-
Purification: Purify the crude ethyl cinnamate by recrystallization. Dissolve the oil in a minimal amount of hot methanol or 95% ethanol. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.[5][12]
-
Analysis: Dry the crystals and determine the yield, melting point, and characterize by spectroscopic methods (e.g., ¹H NMR, IR). The E-isomer is the expected major product.[3]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is often preferred for the synthesis of (E)-α,β-unsaturated esters due to its high E-selectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification.[10]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or benzene
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., cyclohexanone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottomed flask equipped with a stirrer, thermometer, condenser, and dropping funnel
-
Nitrogen or argon atmosphere setup
Procedure:
-
Preparation of the Phosphonate Anion: In a dry, three-necked flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (e.g., 0.33 mol) in dry THF or benzene (e.g., 100 mL).[10]
-
To the stirred suspension, add triethyl phosphonoacetate (e.g., 0.33 mol) dropwise, maintaining the temperature at 30-35 °C with cooling if necessary. Vigorous hydrogen evolution will be observed.[10]
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.[10]
-
Reaction with Aldehyde: Cool the solution to 20-30 °C. Add the aldehyde (e.g., 0.33 mol of cyclohexanone) dropwise, maintaining the temperature with an ice bath. A gummy precipitate of sodium diethyl phosphate may form.[10]
-
Workup: After the reaction is complete (as monitored by TLC), quench the reaction by carefully adding saturated aqueous NH₄Cl solution.[13]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or diethyl ether.[13]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[14]
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care under an inert atmosphere. The mineral oil dispersion reduces its pyrophoricity but does not eliminate the hazard.
-
Solvents: Hexanes, THF, and other organic solvents are flammable. Avoid open flames and sparks.
-
Reagents: Benzaldehyde can be an irritant. Ethyl bromoacetate (used in the in-situ preparation of some ylides) is a toxic lachrymator and should be handled with extreme care.[12]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Mandatory Visualizations
Wittig Olefination Experimental Workflow
Caption: Workflow for Wittig olefination with a stabilized ylide.
Horner-Wadsworth-Emmons (HWE) Reaction Signaling Pathway
Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. webassign.net [webassign.net]
- 4. adichemistry.com [adichemistry.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. chegg.com [chegg.com]
- 8. sciepub.com [sciepub.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. rsc.org [rsc.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Large-Scale Synthesis Using Allyl (triphenylphosphoranylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl (triphenylphosphoranylidene)acetate is a stabilized phosphorane, or ylide, that serves as a key reagent in organic synthesis, most notably in the Wittig reaction. This reaction is a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs), natural products, and advanced materials.[1] The presence of the electron-withdrawing allyl acetate group stabilizes the ylide, making it easier to handle and typically leading to the formation of the thermodynamically favored (E)-alkene with high selectivity.[2][3][4]
These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent use in the Wittig reaction to generate α,β-unsaturated allyl esters.
Key Applications
-
Synthesis of Functionalized Alkenes: The primary application is the conversion of aldehydes and ketones into α,β-unsaturated allyl esters. These products are versatile intermediates that can undergo further transformations at the ester or the allyl group.
-
Natural Product Synthesis: The Wittig reaction using stabilized ylides is a cornerstone in the total synthesis of complex natural products where stereocontrol of a double bond is crucial.
-
Drug Discovery and Development: In medicinal chemistry, this reagent is instrumental in building molecular complexity and accessing novel chemical entities with potential therapeutic value. The resulting unsaturated esters can be found in various bioactive molecules.
-
Materials Science: The creation of specific olefinic structures is essential in the development of polymers and other advanced materials with tailored properties.
Quantitative Data Summary
The following tables summarize typical reaction parameters and outcomes for the synthesis of the phosphonium salt precursor and the subsequent Wittig reaction.
Table 1: Large-Scale Synthesis of this compound Precursor (Allyltriphenylphosphonium bromide)
| Parameter | Value | Notes |
| Reactants | ||
| Triphenylphosphine | 1.0 equiv. | |
| Allyl Bromoacetate | 1.0-1.1 equiv. | |
| Solvent | Toluene | Can be substituted with other non-polar solvents like xylene. |
| Reaction Temperature | Reflux (approx. 110 °C) | |
| Reaction Time | 12-24 hours | Monitor by TLC or HPLC for consumption of starting material. |
| Typical Yield | 90-95% | For the phosphonium salt precipitate. |
Table 2: Wittig Reaction with this compound and Various Aldehydes
| Aldehyde Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaHCO₃ (aq. sat.) | Dichloromethane | 1-2 | ~85-95 | >95:5 |
| 4-Nitrobenzaldehyde | NaHCO₃ (aq. sat.) | Dichloromethane | 1 | ~90-98 | >98:2 |
| Cyclohexanecarboxaldehyde | K₂CO₃ | Toluene/Water | 4-6 | ~80-90 | >90:10 |
| 2-Thiophenecarboxaldehyde | NaHCO₃ (aq. sat.) | Dichloromethane | 1-2 | ~88-96 | >95:5 |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This two-step, one-pot procedure is adapted from established methods for preparing stabilized ylides.
Materials:
-
Triphenylphosphine (P(C₆H₅)₃)
-
Allyl bromoacetate (BrCH₂COOCH₂CH=CH₂)
-
Toluene
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Phosphonium Salt Formation:
-
In a large, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge triphenylphosphine (1.0 eq) and toluene.
-
Stir the mixture to dissolve the triphenylphosphine.
-
Slowly add allyl bromoacetate (1.05 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours. The formation of a white precipitate (the phosphonium salt) will be observed.
-
Cool the mixture to room temperature. The phosphonium salt can be isolated by filtration, washed with toluene and diethyl ether, and dried under vacuum. For a one-pot procedure, proceed directly to the next step.
-
-
Ylide Formation (In-situ):
-
To the cooled slurry of the phosphonium salt in toluene, add a solution of aqueous sodium hydroxide (2M) or potassium carbonate.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The ylide will form and typically dissolves in the organic layer, which may develop a characteristic color (often yellow or orange).
-
-
Work-up and Isolation (if desired):
-
For applications requiring the isolated ylide, separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid or thick oil. The crude product is often used directly in the subsequent Wittig reaction. For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.
-
Protocol 2: Large-Scale Wittig Reaction with an Aldehyde
Materials:
-
This compound (from Protocol 1, or commercially available)
-
Aldehyde (1.0 eq)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Deionized Water
-
Silica Gel (for purification)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
In a large reactor, dissolve the chosen aldehyde (1.0 eq) in dichloromethane or toluene.
-
If starting from the isolated ylide, add this compound (1.0-1.1 eq) to the aldehyde solution and stir at room temperature.
-
If using the in-situ generated ylide, add the aldehyde directly to the biphasic reaction mixture from Protocol 1.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the aldehyde is consumed.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with deionized water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which will be a mixture of the desired α,β-unsaturated allyl ester and triphenylphosphine oxide.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from the triphenylphosphine oxide byproduct.
-
For large-scale operations, crystallization may be a more viable purification method if the product is a solid.
-
Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformations and a general workflow for the synthesis and application of this compound.
References
Application Notes and Protocols for Monitoring Allyl (triphenylphosphoranylidene)acetate Reactions by TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with high stereo- and regioselectivity. The reaction of an aldehyde or ketone with a phosphorus ylide, such as Allyl (triphenylphosphoranylidene)acetate, provides a versatile method for the synthesis of α,β-unsaturated esters. Accurate monitoring of the reaction progress is crucial for optimizing reaction conditions, determining reaction completion, and maximizing product yield.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for monitoring the progress of Wittig reactions. By observing the consumption of the starting materials and the formation of the product and byproducts on a TLC plate, researchers can gain real-time insights into the reaction's status. This application note provides a detailed protocol for monitoring the reaction of this compound with an aldehyde (using benzaldehyde as a representative example) by TLC.
Reaction Principle
The Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct. The strong phosphorus-oxygen bond formed in triphenylphosphine oxide is a key driving force for the reaction.
A general reaction scheme is as follows:
This compound + Aldehyde → Allyl α,β-unsaturated ester + Triphenylphosphine oxide
Data Presentation
Effective monitoring of the reaction by TLC relies on the differential migration of the components on the silica gel plate. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. The following table summarizes the expected Rf values for the components of a Wittig reaction between this compound and benzaldehyde in a representative TLC system.
| Compound | Role | Expected Rf Value (20% Ethyl Acetate in Hexane) | Visualization |
| Benzaldehyde | Starting Material | ~0.60 - 0.70 | UV (254 nm), p-Anisaldehyde stain (yellow/orange) |
| This compound | Starting Material | ~0.40 - 0.50 | UV (254 nm), Iodine vapor (brown) |
| Allyl Cinnamate | Product | ~0.50 - 0.60 | UV (254 nm) |
| Triphenylphosphine Oxide | Byproduct | ~0.10 - 0.20 | UV (254 nm), Potassium permanganate stain (yellow/brown on a purple background) |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.
Experimental Protocols
Materials and Reagents
-
Silica gel TLC plates with fluorescent indicator (F254)
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
TLC developing solvent: 20% Ethyl Acetate in Hexane (v/v)
-
Capillary tubes for spotting
-
TLC developing chamber
-
UV lamp (254 nm)
-
Visualization reagents (e.g., iodine chamber, p-anisaldehyde stain, potassium permanganate stain)
-
Standard laboratory glassware and equipment
TLC Sample Preparation
-
Starting Material Solutions: Prepare dilute solutions of the aldehyde and this compound in a volatile solvent (e.g., dichloromethane) for use as standards on the TLC plate.
-
Reaction Mixture: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent (e.g., dichloromethane) in a small vial to a suitable concentration for TLC analysis.
TLC Development and Visualization
-
Prepare the TLC Chamber: Pour the developing solvent (20% ethyl acetate in hexane) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Using separate capillary tubes, spot the prepared samples on the origin line. A recommended spotting arrangement is:
-
Lane 1 (S1): Aldehyde starting material
-
Lane 2 (Rxn): Reaction mixture
-
Lane 3 (Co): Co-spot of the aldehyde and the reaction mixture
-
Lane 4 (S2): this compound starting material
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots under a UV lamp (254 nm) and circle the observed spots with a pencil.[1][2]
-
For further visualization, place the plate in an iodine chamber or treat it with an appropriate stain (e.g., p-anisaldehyde or potassium permanganate) and gently heat if necessary.
-
Interpretation of Results
-
t = 0: The reaction mixture lane (Rxn) should show spots corresponding to the aldehyde and the ylide.
-
During the reaction: A new spot corresponding to the product (allyl cinnamate) will appear. The intensity of the starting material spots will decrease over time, while the intensity of the product spot will increase. The appearance of a low Rf spot corresponding to triphenylphosphine oxide will also be observed.
-
Reaction completion: The reaction is considered complete when the limiting reactant spot (typically the aldehyde) is no longer visible in the reaction mixture lane.
Mandatory Visualizations
Wittig Reaction Pathway
Caption: Generalized Wittig reaction pathway.
Experimental Workflow for TLC Monitoring
Caption: Experimental workflow for monitoring the reaction.
References
The Strategic Application of Allyl (triphenylphosphoranylidene)acetate in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl (triphenylphosphoranylidene)acetate is a stabilized Wittig reagent that serves as a powerful tool in the synthetic organic chemist's arsenal, particularly in the intricate field of natural product synthesis. Its utility lies in the reliable formation of carbon-carbon double bonds, specifically affording α,β-unsaturated esters. This transformation, a cornerstone of olefination chemistry, allows for the precise elongation of carbon chains and the introduction of versatile functional groups, which are critical steps in the construction of complex molecular architectures. The resulting allyl ester moiety is of particular strategic importance, as it can be readily deprotected under mild conditions, orthogonal to many other protecting groups, thus facilitating further synthetic manipulations.
While direct literature examples detailing the use of this compound in the total synthesis of natural products can be sparse, the closely related and commercially available ethyl (triphenylphosphoranylidene)acetate is frequently employed and serves as an excellent surrogate for understanding its application. The electronic nature of both the allyl and ethyl esters leads to the formation of a stabilized ylide, which dictates a high degree of E-selectivity in the resulting alkene. This document will detail the application of this class of reagents through specific examples in natural product synthesis, providing comprehensive data and experimental protocols.
Application Notes
The primary application of this compound and its analogs in natural product synthesis is the stereoselective formation of an α,β-unsaturated ester from an aldehyde. This reaction is a key step in the assembly of complex carbon skeletons, often serving as a precursor to macrolactonization, cross-coupling reactions, or other pivotal transformations.
Key Advantages:
-
Stereoselectivity: As a stabilized ylide, it predominantly yields the thermodynamically more stable (E)-alkene, which is often the desired isomer in natural product synthesis.
-
Functional Group Tolerance: The Wittig reaction is generally tolerant of a wide range of functional groups present in complex intermediates.
-
Versatility of the Product: The resulting α,β-unsaturated allyl ester is a versatile intermediate. The double bond can be subjected to various transformations such as hydrogenation, epoxidation, or dihydroxylation. The allyl ester can be selectively cleaved under mild conditions, typically using a palladium(0) catalyst, to reveal a carboxylic acid for further coupling or cyclization.
Two illustrative examples of the application of the analogous ethyl (triphenylphosphoranylidene)acetate in the total synthesis of natural products are the synthesis of (-)-cleistenolide and Sapinofuranone B.
Case Study 1: Total Synthesis of (-)-Cleistenolide
In the total synthesis of the cytotoxic natural product (-)-cleistenolide, a key step involves the Wittig olefination of a carbohydrate-derived aldehyde with ethyl (triphenylphosphoranylidene)acetate. This reaction efficiently constructs the unsaturated side chain necessary for the subsequent lactonization.
Case Study 2: Total Synthesis of Sapinofuranone B
The synthesis of Sapinofuranone B, a natural product with a furanone core, also utilizes a Wittig olefination as a crucial C-C bond-forming reaction. In this case, the reaction sets the stage for the formation of the butenolide ring system.
Quantitative Data Summary
The following table summarizes the quantitative data for the Wittig reaction step in the total syntheses of (-)-Cleistenolide and Sapinofuranone B.
| Natural Product | Aldehyde Substrate | Wittig Reagent | Solvent | Temperature | Yield (%) | Stereoselectivity (E:Z) |
| (-)-Cleistenolide | D-arabinose-derived aldehyde | Ethyl (triphenylphosphoranylidene)acetate | Dioxane | 70 °C | 89 | >99:1 |
| Sapinofuranone B | 1,4-butanediol-derived aldehyde | (Carbethoxymethylene)triphenylphosphorane | Not Specified | Not Specified | Not Specified | 20:80 |
Note: For the synthesis of Sapinofuranone B, the literature reports a Z:E ratio of 80:20, indicating that the Z-isomer was the major product in this specific case, which is atypical for a stabilized ylide and may be influenced by the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Wittig Olefination in the Total Synthesis of (-)-Cleistenolide
Reaction: Formation of an α,β-unsaturated ester from a D-arabinose-derived aldehyde.
Materials:
-
D-arabinose-derived aldehyde
-
Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon inert atmosphere setup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a solution of the D-arabinose-derived aldehyde (1.0 equivalent) in anhydrous dioxane, add ethyl (triphenylphosphoranylidene)acetate (1.2 equivalents).
-
Stir the reaction mixture under an inert atmosphere (Nitrogen or Argon).
-
Heat the mixture to 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired α,β-unsaturated ester.
Expected Outcome: The reaction typically yields the trans (E)-isomer as the major product with high stereoselectivity and in good yield (e.g., 89%).
Protocol 2: General Protocol for Wittig Olefination in the Synthesis of Sapinofuranone B
Reaction: Formation of a mixture of (Z)- and (E)-α,β-unsaturated esters from a protected aldehyde.
Materials:
-
Aldehyde precursor to Sapinofuranone B
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the aldehyde.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can be purified by silica gel column chromatography to separate the (Z)- and (E)-isomers and to remove the triphenylphosphine oxide byproduct.
Expected Outcome: This reaction is reported to yield a mixture of (Z)- and (E)-isomers. The separation of these isomers is crucial for the subsequent steps of the synthesis.
Visualizations
Wittig Reaction Signaling Pathway
Caption: Mechanism of the Wittig Reaction.
General Experimental Workflow for Wittig Olefination
Caption: Experimental workflow for Wittig olefination.
Application Notes and Protocols for Stereoselective Synthesis using Allyl (triphenylphosphoranylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Allyl (triphenylphosphoranylidene)acetate in stereoselective alkene synthesis. Detailed protocols and data are presented to facilitate its application in research and development, particularly in the synthesis of complex molecules and natural products.
Introduction
This compound is a stabilized Wittig reagent employed in organic synthesis to convert aldehydes and ketones into α,β-unsaturated esters. The Wittig reaction is a powerful tool for carbon-carbon bond formation, and the use of stabilized ylides, such as this compound, offers a high degree of stereocontrol, predominantly yielding the (E)-isomer of the resulting alkene.[1][2] This stereoselectivity is a critical aspect in the synthesis of pharmaceuticals and biologically active compounds where specific isomeric configurations are often required for desired activity. The allyl ester moiety also serves as a versatile functional handle that can be selectively deprotected under mild conditions, making it a valuable component in multi-step synthetic routes.
Mechanism of Stereoselectivity
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. This compound is classified as a stabilized ylide due to the electron-withdrawing nature of the ester group, which delocalizes the negative charge on the α-carbon.
The currently accepted mechanism for the Wittig reaction with stabilized ylides involves the formation of an oxaphosphetane intermediate.[1][3] The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: A [2+2] cycloaddition leads to the formation of a four-membered ring intermediate, the oxaphosphetane. For stabilized ylides, this step is often reversible.[4]
-
Intermediate Equilibration: The reversibility of the oxaphosphetane formation allows for equilibration to the more thermodynamically stable trans-substituted intermediate.
-
Decomposition: The oxaphosphetane decomposes to yield the alkene and triphenylphosphine oxide. The geometry of the alkene is determined by the stereochemistry of the oxaphosphetane intermediate.
The thermodynamic preference for the trans-oxaphosphetane, where the bulky substituents are on opposite sides of the ring, directly translates to the high selectivity for the (E)-alkene product.
Applications in Synthesis
This compound is a valuable reagent for the synthesis of a variety of organic molecules, including:
-
α,β-Unsaturated Esters: The primary application is the straightforward synthesis of allyl esters of α,β-unsaturated carboxylic acids from a wide range of aldehydes.[4]
-
Natural Product Synthesis: The stereoselective formation of (E)-alkenes is crucial in the total synthesis of complex natural products where precise control of double bond geometry is essential.
-
Pharmaceutical Intermediates: The resulting unsaturated esters are common structural motifs in many pharmaceutically active compounds and can serve as key intermediates in their synthesis.
Data Presentation: Expected Yields and Stereoselectivity
The reaction of this compound with various aldehydes is expected to proceed with high yields and excellent (E)-selectivity. The following table summarizes the expected outcomes for reactions with representative aromatic and aliphatic aldehydes based on the known reactivity of stabilized ylides.
| Aldehyde | Product | Expected Yield (%) | Expected E:Z Ratio |
| Benzaldehyde | Allyl cinnamate | 85-95 | >95:5 |
| 4-Nitrobenzaldehyde | Allyl 4-nitrocinnamate | 90-98 | >98:2 |
| 4-Methoxybenzaldehyde | Allyl 4-methoxycinnamate | 85-95 | >95:5 |
| Cinnamaldehyde | Allyl 5-phenyl-2,4-pentadienoate | 80-90 | >90:10 |
| Hexanal | Allyl non-2-enoate | 75-85 | >95:5 |
| Isovaleraldehyde | Allyl 5-methylhex-2-enoate | 70-80 | >95:5 |
Note: Actual yields and stereoselectivities may vary depending on the specific reaction conditions and the nature of the aldehyde substrate.
Experimental Protocols
Protocol 1: General Procedure for the Stereoselective Synthesis of Allyl (E)-α,β-Unsaturated Esters
This protocol describes a general method for the Wittig reaction between an aldehyde and this compound to yield the corresponding allyl (E)-α,β-unsaturated ester.
Materials:
-
This compound (1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.1 equivalents).
-
Dissolve the ylide in a suitable anhydrous solvent (e.g., toluene, approximately 0.2-0.5 M).
-
Add the aldehyde (1.0 equivalent) to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours at room temperature. Gentle heating (e.g., to 40-60 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product will contain the desired allyl ester and triphenylphosphine oxide as a byproduct. To remove the bulk of the triphenylphosphine oxide, triturate the crude residue with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether, in which the byproduct is sparingly soluble.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure allyl (E)-α,β-unsaturated ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E:Z ratio by analyzing the coupling constants of the vinylic protons in the ¹H NMR spectrum.
Protocol 2: Preparation of this compound
This protocol outlines the synthesis of the Wittig reagent from triphenylphosphine and allyl bromoacetate.
Materials:
-
Triphenylphosphine (1.0 eq.)
-
Allyl bromoacetate (1.0 eq.)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2 M)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Phosphonium Salt Formation:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.
-
Add allyl bromoacetate (1.0 eq.) to the solution.
-
Heat the mixture at reflux for 16-24 hours. A white precipitate of the phosphonium salt will form.
-
Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether and dry under vacuum to yield the crude phosphonium salt.
-
-
Ylide Formation:
-
Dissolve the crude phosphonium salt in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with an aqueous solution of a base (e.g., 2 M NaOH or KOH) to deprotonate the phosphonium salt and form the ylide.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound, which can be used without further purification.
-
Visualizations
Caption: General mechanism of the stereoselective Wittig reaction.
Caption: Experimental workflow for Wittig reagent synthesis and application.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Reaction with Allyl (triphenylphosphoranylidene)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wittig reaction of Allyl (triphenylphosphoranylidene)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereoselectivity of the Wittig reaction with this compound?
A1: this compound is a stabilized ylide due to the electron-withdrawing ester group. Stabilized ylides generally lead to the formation of the thermodynamically more stable (E)-alkene as the major product.[1][2][3][4] The reaction proceeds through a reversible initial addition to the carbonyl, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.
Q2: What type of base is suitable for this reaction?
A2: Since this compound is a stabilized ylide, its corresponding phosphonium salt is more acidic than non-stabilized analogs.[5][6] Therefore, relatively weak bases can be used for the deprotonation. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and triethylamine (NEt₃).[1][7] Stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically not necessary and may lead to side reactions.[5][7]
Q3: Can this reaction be performed in an aqueous medium?
A3: Yes, Wittig reactions with stabilized ylides can often be successfully carried out in aqueous or biphasic systems, which can be a greener alternative to anhydrous organic solvents.[3][8] The use of water as a solvent can be effective, and in some cases, even enhance the reaction rate.[9]
Q4: How can the triphenylphosphine oxide byproduct be removed?
A4: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[10] Standard purification methods like flash column chromatography on silica gel are often effective.[8][11] In some cases, precipitation of the byproduct from a non-polar solvent like hexane or diethyl ether can be employed. The Horner-Wadsworth-Emmons reaction is an alternative that produces a water-soluble phosphate byproduct, simplifying purification.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base may be too weak or has degraded. | - Use a slightly stronger base (e.g., if using K₂CO₃, try NaOH).- Ensure the base is fresh and properly stored. |
| 2. Unreactive Carbonyl: The aldehyde or ketone substrate may be sterically hindered or electronically deactivated. | - Increase the reaction temperature to provide more energy for the reaction to proceed.[2][3]- Use a more reactive ylide if possible, though this may alter stereoselectivity.- Consider using the Horner-Wadsworth-Emmons reaction for sterically hindered ketones.[12] | |
| 3. Ylide Decomposition: Stabilized ylides are generally more stable, but prolonged reaction times at high temperatures can lead to decomposition. | - Monitor the reaction progress by TLC.- Avoid unnecessarily long reaction times. | |
| Formation of (Z)-isomer or Poor Stereoselectivity | 1. Reaction Conditions Favoring Kinetic Product: While thermodynamically controlled to favor the (E)-isomer, certain conditions can influence the selectivity. The presence of lithium salts can decrease (Z)-selectivity with unstable ylides, but the effect on stabilized ylides is less pronounced.[1] | - Ensure the reaction is allowed to reach equilibrium by stirring for an adequate amount of time.- Solvent choice can influence stereoselectivity; consider screening different solvents.[13] |
| Side Product Formation | 1. Aldol Condensation of Carbonyl Substrate: If the carbonyl substrate can enolize, self-condensation can occur in the presence of base. | - Add the carbonyl substrate slowly to the pre-formed ylide to maintain a low concentration of the carbonyl.- Use a non-nucleophilic base if possible. |
| 2. Cleavage of the Allyl Ester: Strong bases or harsh reaction conditions could potentially lead to saponification or other reactions involving the ester. | - Use the mildest base necessary for ylide formation.- Keep reaction temperatures as low as feasible while achieving a reasonable reaction rate. |
Experimental Protocols
General Protocol for the Wittig Reaction of this compound with an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde
-
Selected solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Selected base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation (if starting from the phosphonium salt):
-
Dissolve the corresponding phosphonium salt (1.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.5 - 3 equivalents) and stir the mixture at room temperature for 1 hour to generate the ylide.[14]
-
-
Wittig Reaction:
-
To the solution containing the pre-formed ylide, add the aldehyde (1.0 equivalent) dissolved in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-50 °C).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Typical reaction times can range from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[15]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[15]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
One-Pot Aqueous Wittig Reaction Protocol
This protocol is adapted for a greener approach.[8]
Materials:
-
Triphenylphosphine
-
Allyl bromoacetate
-
Aldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add triphenylphosphine (1.1 equivalents) and the aldehyde (1.0 equivalent).
-
Add the saturated aqueous NaHCO₃ solution.
-
To this suspension, add allyl bromoacetate (1.1 equivalents).
-
Stir the mixture vigorously at room temperature for 1-3 hours. Monitor by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | K₂CO₃ | MeCN | 80 | 0.5 | 65 | >19:1 |
| 2 | Benzaldehyde | TEA | MeCN | RT | 0.5 | 53 | >19:1 |
| 3 | Benzaldehyde | DIPEA | MeCN | RT | 0.5 | 80 | >19:1 |
| 4 | Benzaldehyde | DIPEA | CHCl₃ | RT | 0.5 | 67 | >19:1 |
| 5 | Benzaldehyde | DIPEA | DCM | RT | 0.5 | 65 | >19:1 |
Data adapted from a study on a similar system.[16] TEA: Triethylamine, DIPEA: Diisopropylethylamine.
Table 2: Effect of Temperature on Reaction Time and Yield
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time | Yield (%) | (E:Z) Ratio |
| 1 | p-Anisaldehyde | - | Water | 20 | 4 h | 66 | 92:8 |
| 2 | p-Anisaldehyde | - | Water | 90 | 30 min | 90 | 92:8 |
Data adapted from a study on a similar stabilized ylide.[3]
Visualizations
Caption: General experimental workflow for the Wittig reaction.
Caption: Troubleshooting logic for low product yield.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. sciepub.com [sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allyl (triphenylphosphoranylidene)acetate in Wittig Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Allyl (triphenylphosphoranylidene)acetate in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Wittig reactions with this compound, focusing on identifying and mitigating side reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Alkene | 1. Decomposition of the Ylide: Hydrolysis or alcoholysis due to wet solvents or reagents.[1] 2. Sterically Hindered Ketone: Stabilized ylides like this compound are less reactive and may not react efficiently with sterically hindered ketones.[1][2] 3. Substrate Instability: The aldehyde or ketone starting material may be prone to oxidation, polymerization, or decomposition.[1][2] 4. Basic Conditions Leading to Enolization: The basic conditions required for the Wittig reaction can lead to the deprotonation of the α-carbon of the carbonyl compound, forming an enolate that does not react with the ylide. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. For sterically hindered ketones, consider using a more reactive, non-stabilized ylide or an alternative olefination method such as the Horner-Wadsworth-Emmons reaction.[1][2] 3. Use freshly purified aldehydes or ketones. Consider in situ generation of the aldehyde from the corresponding alcohol if it is unstable.[2] 4. Add the ylide to the carbonyl compound at a low temperature to minimize the time for enolization to occur before the Wittig reaction. |
| Formation of Unexpected Byproducts | 1. Triphenylphosphine Oxide: This is an inherent byproduct of the Wittig reaction.[3] 2. Hydrolysis Product: Reaction of the ylide with water will produce triphenylphosphine oxide and allyl acetate. 3. Aldol Condensation Products: If the carbonyl substrate can enolize, self-condensation may occur under basic conditions. | 1. Triphenylphosphine oxide is typically removed by column chromatography. In some cases, precipitation or complexation with metal salts (e.g., ZnCl2) can aid in its removal.[4] 2. Minimize water content in the reaction as described above. 3. Use reaction conditions that favor the Wittig reaction over aldol condensation, such as adding the carbonyl compound to a pre-formed ylide solution. |
| Difficulty in Product Purification | 1. Co-elution of Triphenylphosphine Oxide: The polarity of triphenylphosphine oxide can be similar to that of the desired alkene product, making chromatographic separation challenging. | 1. Optimize the solvent system for column chromatography. A less polar solvent system may allow for better separation. Recrystallization of the product can also be an effective purification method.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reaction is the hydrolysis of the ylide in the presence of moisture, which leads to the formation of triphenylphosphine oxide and allyl acetate. Another common issue is a lack of reactivity with sterically hindered ketones.[1][2] Additionally, if the carbonyl substrate is susceptible to enolization, base-catalyzed self-condensation (aldol reaction) can compete with the Wittig reaction.
Q2: How can I minimize the formation of triphenylphosphine oxide?
A2: The formation of triphenylphosphine oxide is stoichiometric with the formation of the desired alkene in the Wittig reaction; it is not a side product in the traditional sense but rather a co-product.[3] Therefore, its formation cannot be avoided. The focus should be on its efficient removal during product purification.
Q3: My aldehyde is not stable under the reaction conditions. What can I do?
A3: For labile aldehydes, a "Tandem Oxidation-Wittig Process" can be employed.[2] In this approach, the corresponding stable alcohol is oxidized in situ to generate the aldehyde, which then immediately reacts with the Wittig reagent. This avoids the need to isolate the unstable aldehyde.
Q4: I am not getting the expected (E)-alkene selectivity with this compound. Why might this be?
A4: this compound is a stabilized ylide and is expected to predominantly form the (E)-alkene.[1] Poor (E)-selectivity could be due to several factors, including the reaction conditions (e.g., presence of lithium salts which can affect stereochemistry) or the specific nature of the aldehyde substrate.[5] Consider using salt-free conditions if possible.
Q5: Can this compound undergo thermal decomposition?
A5: While specific data for this compound is limited, analogous carbonyl-stabilized triphenylphosphonium ylides are known to thermally decompose to form an alkyne and triphenylphosphine oxide.[6] It is plausible that at elevated temperatures, this compound could undergo a similar decomposition pathway. It is therefore advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Experimental Protocols
General Protocol for a Wittig Reaction with this compound:
-
Preparation of the Ylide (if not using the isolated ylide):
-
To a solution of the corresponding phosphonium salt (allyl(triphenyl)phosphonium bromide) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere, add a suitable base (e.g., NaH, n-BuLi, KHMDS) at 0 °C or room temperature.
-
Stir the mixture for the recommended time to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the solution of the ylide to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. delval.edu [delval.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry [mdpi.com]
how to remove triphenylphosphine oxide from Wittig reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing triphenylphosphine oxide (TPPO), a persistent byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often has similar solubility properties to the desired alkene product, making its removal by standard extraction and crystallization techniques difficult.[1][2] Its removal is a common bottleneck in processes utilizing reactions that generate it, such as the Wittig, Mitsunobu, and Staudinger reactions.[1][3]
Q2: What are the most common methods for removing TPPO?
A: The primary strategies for TPPO removal can be categorized into three main approaches:
-
Precipitation/Crystallization: Exploiting differences in solubility between the product and TPPO in various solvents.[1][4]
-
Chromatography: Separating the product from TPPO based on their differential adsorption to a stationary phase.[5][6]
-
Chemical Conversion: Reacting TPPO with a reagent to form an easily separable derivative.[6][7][8]
Troubleshooting Guides
Issue: My product and TPPO are co-crystallizing.
This is a frequent issue due to the similar properties of many Wittig products and TPPO. Here are several troubleshooting strategies:
1. Solvent Screening for Selective Precipitation:
The solubility of TPPO varies significantly across different organic solvents. By selecting a solvent in which your product is soluble but TPPO is not, you can selectively precipitate the byproduct.
-
Known Poor Solvents for TPPO: Deionized water, cyclohexane, petroleum ether, and hexane are solvents in which TPPO is almost insoluble.[1][4][9][10]
-
Known Good Solvents for TPPO: TPPO is readily soluble in polar organic solvents like ethanol, methanol, isopropanol (IPA), formic acid, acetic acid, and dichloromethane.[1][4][9][10][11]
Experimental Protocol: Selective Precipitation with Non-Polar Solvents
-
Concentrate the crude reaction mixture to remove the reaction solvent.
-
Suspend the resulting residue in a minimal amount of a cold, non-polar solvent such as pentane, hexane, or diethyl ether.[5][6]
-
Stir the suspension vigorously for a period of time, then filter the mixture.
-
The precipitated solid is likely enriched with TPPO, while your desired product remains in the filtrate.
-
It may be necessary to repeat this procedure multiple times to achieve the desired purity.[5][6]
2. Precipitation via Metal Salt Complexation:
TPPO can form insoluble complexes with certain metal salts, providing an effective method for its removal, especially in more polar solvents where simple precipitation is challenging.[7][12]
-
Zinc Chloride (ZnCl₂): Forms a ZnCl₂(TPPO)₂ adduct that precipitates from various polar solvents.[3][7][12]
-
Magnesium Chloride (MgCl₂): Can be used to precipitate TPPO, particularly in solvents like toluene.[2]
-
Calcium Bromide (CaBr₂): Effective for removing TPPO from ethereal solvents like THF.[8][13]
Experimental Protocol: Precipitation with Zinc Chloride [7]
-
Dissolve the crude reaction mixture containing the product and TPPO in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution to the crude mixture at room temperature.
-
Stir and scrape the flask to induce precipitation of the ZnCl₂(TPPO)₂ complex.
-
Filter the solution to remove the precipitate.
-
Concentrate the filtrate to remove ethanol.
-
Slurry the residue with acetone to dissolve the product and leave behind any excess insoluble zinc chloride.
-
Filter the acetone solution and concentrate to obtain the purified product.
Quantitative Data: TPPO Removal Efficiency with Metal Salts
| Metal Salt | Solvent | TPPO Removal Efficiency | Reference |
| ZnCl₂ (1 equiv) | Ethanol | 90% | [7] |
| ZnCl₂ (2 equiv) | Ethanol | >95% | [7] |
| ZnCl₂ (3 equiv) | Ethanol | Not Detected | [7] |
| MgCl₂ | Toluene | Effective | [2] |
| CaBr₂ | THF | 95-98% | [8] |
3. Chemical Conversion to a Separable Derivative:
TPPO can be chemically modified to facilitate its removal.
Experimental Protocol: Conversion to an Insoluble Salt with Oxalyl Chloride [6][8]
-
Cool the crude reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add oxalyl chloride to the mixture.
-
This reaction converts TPPO into an insoluble chlorophosphonium salt.
-
The salt can then be easily removed by filtration.
Issue: Column chromatography is not effectively separating my product from TPPO.
While a common technique, chromatography for TPPO removal can be tedious and not always efficient, especially on a large scale.[1][4]
Troubleshooting Chromatography:
-
Silica Plug Filtration: For relatively non-polar products, a quick silica plug filtration can be effective.[5][6]
Experimental Protocol: Silica Plug Filtration [5][6]
-
Concentrate the reaction mixture.
-
Suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture.
-
Pass the suspension through a short plug of silica gel.
-
Elute the product with a slightly more polar solvent, such as diethyl ether, leaving the more polar TPPO adsorbed to the silica.
-
This process may need to be repeated for complete removal.[5][6]
Visual Workflows
Caption: Overview of purification strategies for removing TPPO.
Caption: Workflow for TPPO removal by selective precipitation.
Caption: Workflow for TPPO removal by metal salt complexation.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents [scite.ai]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving E/Z Selectivity in Wittig Reactions with Stabilized Ylides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the stereochemical outcome of Wittig reactions with stabilized ylides.
Frequently Asked Questions (FAQs)
Q1: Why do stabilized ylides predominantly form (E)-alkenes?
Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, react with aldehydes and ketones under thermodynamic control.[1][2] The initial nucleophilic attack of the ylide on the carbonyl compound is reversible, allowing for the equilibration of the diastereomeric intermediates (betaines or oxaphosphetanes). The anti-intermediate, which leads to the (E)-alkene, is sterically more favorable and thus thermodynamically more stable. The reaction, therefore, proceeds preferentially through this lower-energy pathway, resulting in a higher yield of the (E)-alkene.[1]
Q2: What are the key factors influencing the E/Z selectivity in Wittig reactions with stabilized ylides?
Several factors can influence the E/Z ratio of the final alkene product:
-
Ylide Structure: The nature of the electron-withdrawing group on the ylide affects its stability and reactivity, which in turn influences selectivity.
-
Solvent: The polarity of the solvent can impact the stability of the intermediates and transition states.
-
Temperature: Higher reaction temperatures generally favor the thermodynamically controlled (E)-product.
-
Presence of Salts: The presence of salts, particularly lithium halides, can affect the reaction mechanism and stereochemical outcome.[3][4]
Q3: Can I achieve high (Z)-selectivity with a stabilized ylide?
Achieving high (Z)-selectivity with a stabilized ylide is challenging because the thermodynamic preference is strongly for the (E)-isomer. Special reaction conditions or modified ylides would be required, and often, alternative olefination methods like the Horner-Wadsworth-Emmons reaction (using specific conditions or reagents) might be more suitable for obtaining (Z)-alkenes.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low (E)-Selectivity (High proportion of (Z)-isomer) | Reaction is under kinetic control: The reaction temperature may be too low, preventing the equilibration to the more stable anti-intermediate. | Increase the reaction temperature. Refluxing the reaction mixture is often beneficial. |
| Solvent effects: Polar protic solvents can stabilize the syn-intermediate, leading to the (Z)-alkene. | Use non-polar, aprotic solvents such as toluene, benzene, or THF. | |
| Presence of lithium salts: Lithium ions can coordinate to the intermediates, altering the transition state energies and potentially decreasing (E)-selectivity.[3][4] | Use lithium-free bases for ylide generation (e.g., sodium hydride, sodium methoxide). If a lithium base was used, ensure all lithium salts are removed before the addition of the aldehyde. | |
| Low Reaction Yield | Sterically hindered reactants: If either the aldehyde/ketone or the ylide is sterically bulky, the reaction rate can be significantly reduced.[4] | Increase the reaction time and/or temperature. Consider using a more reactive ylide if possible. For highly hindered ketones, the Horner-Wadsworth-Emmons reaction may be a better alternative.[4] |
| Unstable aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially under prolonged heating. | Use freshly distilled or purified aldehyde. Consider forming the aldehyde in situ from the corresponding alcohol immediately before the Wittig reaction. | |
| Incomplete ylide formation: The base used may not be strong enough to fully deprotonate the phosphonium salt. | Ensure a sufficiently strong and appropriate base is used for the specific phosphonium salt. | |
| Reaction Not Proceeding to Completion | Insufficient reactivity: The stabilized ylide may not be reactive enough to react with the carbonyl compound, especially if it is a ketone. | Increase the reaction temperature and/or reaction time. Use a less stabilized, more reactive ylide if the desired stereoselectivity can be maintained. |
| Poor solubility of reactants: One or both reactants may not be fully dissolved in the chosen solvent at the reaction temperature. | Choose a solvent in which both the ylide and the carbonyl compound are soluble. A solvent-free approach may also be considered.[5][6][7] |
Quantitative Data on Reaction Parameters
The following tables summarize the effect of different reaction conditions on the E/Z selectivity of Wittig reactions with stabilized ylides.
Table 1: Effect of Solvent on E/Z Ratio
| Ylide | Aldehyde | Solvent | E:Z Ratio | Reference |
| Ph₃P=CHCO₂Me | 4-Nitrobenzaldehyde | Water (aqueous) | 95.5:4.5 | [8] |
| Ph₃P=CHCO₂Me | 4-Chlorobenzaldehyde | Water (aqueous) | 99.8:0.2 | [8] |
| Ph₃P=CHCO₂Me | 4-Anisaldehyde | Water (aqueous) | 93.1:6.9 | [8] |
Note: The data suggests that aqueous conditions can provide high E-selectivity for the reaction of stabilized ylides with various aldehydes.
Table 2: Effect of Ylide Substituent on E/Z Ratio in Aqueous Media
| Ylide | Aldehyde | E:Z Ratio | Reference |
| Ph₃P=CHCO₂Me | 4-Nitrobenzaldehyde | 95.5:4.5 | [8] |
| Ph₃P=CHCN | 4-Nitrobenzaldehyde | 58.8:41.2 | [8] |
Note: The nature of the electron-withdrawing group on the ylide significantly impacts the E/Z selectivity, even under the same reaction conditions.
Experimental Protocols
Protocol 1: High (E)-Selective Wittig Reaction in Solution
This protocol describes a general procedure for the synthesis of an (E)-alkene using a stabilized ylide and an aldehyde in a solvent.
Materials:
-
Appropriate phosphonium salt (1.1 eq)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Base (e.g., Sodium Hydride (NaH), Sodium Methoxide (NaOMe)) (1.1 eq)
-
Aldehyde (1.0 eq)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt.
-
Add the anhydrous solvent to dissolve or suspend the phosphonium salt.
-
Carefully add the base portion-wise to the stirring suspension at room temperature.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation. The formation of a colored solution is often indicative of the ylide.
-
Dissolve the aldehyde in the same anhydrous solvent and add it dropwise to the ylide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (E)-alkene.
Protocol 2: Solvent-Free Wittig Reaction for (E)-Ethyl Cinnamate Synthesis[5][6][7]
This protocol provides an environmentally friendly, solvent-free method for the synthesis of (E)-ethyl cinnamate.
Materials:
-
Benzaldehyde (1.0 eq, ~60 mg)
-
(Carbethoxymethylene)triphenylphosphorane (1.15 eq)
-
Hexanes for extraction
Procedure:
-
In a conical vial equipped with a magnetic spin vane, add benzaldehyde.
-
Add (carbethoxymethylene)triphenylphosphorane to the benzaldehyde.
-
Stir the mixture vigorously at room temperature for 15-20 minutes. The reaction mixture will likely become a thick paste or solid.
-
Monitor the reaction by TLC to confirm the consumption of benzaldehyde.
-
After the reaction is complete, add hexanes to the vial and stir vigorously to extract the ethyl cinnamate. The byproduct, triphenylphosphine oxide, is insoluble in hexanes and will remain as a solid.
-
Filter the hexane solution to remove the triphenylphosphine oxide.
-
Evaporate the hexanes from the filtrate to obtain the crude ethyl cinnamate. The product can be further purified if necessary.
Visualizations
Caption: Thermodynamic Control in Stabilized Wittig Reactions.
Caption: Troubleshooting Workflow for Low E/Z Selectivity.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. webassign.net [webassign.net]
- 8. sciepub.com [sciepub.com]
Technical Support Center: Allyl (Triphenylphosphoranylidene)acetate in Organic Synthesis
Welcome to the technical support center for Allyl (triphenylphosphoranylidene)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for its use in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stabilized phosphorus ylide. Its primary application is in the Wittig reaction to synthesize α,β-unsaturated esters, specifically allyl esters, from aldehydes and ketones.[1][2] As a stabilized ylide, it is generally less reactive than unstabilized ylides and typically affords the (E)-alkene as the major product.[1]
Q2: What type of base is recommended for the in situ preparation of this compound?
For the deprotonation of the corresponding phosphonium salt to generate this stabilized ylide, moderately strong bases are typically sufficient. Commonly used bases include sodium hydride (NaH), sodium methoxide (NaOMe), and triethylamine (NEt3).[1] Stronger bases like n-butyllithium (n-BuLi) can also be used, but milder bases are generally preferred for stabilized ylides.[2][3] In some cases, even weaker bases like sodium bicarbonate (NaHCO3) in an aqueous medium have been used successfully in one-pot procedures.
Q3: What is the expected stereoselectivity of the Wittig reaction with this compound?
As a stabilized ylide, reactions with this compound predominantly yield the (E)-alkene. This is because the initial steps of the reaction are reversible, allowing for equilibration to the more thermodynamically stable intermediate that leads to the trans-alkene.[1][2] The presence of lithium salts can sometimes decrease the (E)-selectivity by promoting equilibration of intermediates, so "salt-free" conditions are often preferred for maximizing the (E)/(Z) ratio.
Q4: Can this compound react with sterically hindered ketones?
Reactions with sterically hindered ketones can be challenging for stabilized ylides like this compound.[2] These reactions are often slow and may result in low yields.[2] For such substrates, alternative methods like the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions, may be a better choice.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Ylide | The ylide can be sensitive to moisture and air. Ensure anhydrous reaction conditions and use freshly prepared or properly stored ylide. Contact with water can lead to hydrolysis of the ylide to the corresponding hydrocarbon and triphenylphosphine oxide.[4] |
| Insufficiently Basic Conditions | If preparing the ylide in situ, ensure the base is strong enough to deprotonate the phosphonium salt. For stabilized ylides, bases like NaH or NaOMe are generally effective.[1] |
| Poorly Reactive Carbonyl Compound | Sterically hindered ketones are known to react poorly with stabilized ylides.[2] Consider increasing the reaction temperature or switching to a more reactive olefination reagent like a Horner-Wadsworth-Emmons reagent. |
| Aldehyde Decomposition | Aldehydes can be prone to oxidation, polymerization, or decomposition, especially under basic conditions. Use freshly distilled or purified aldehydes. A tandem oxidation-Wittig process, where the aldehyde is generated in situ from the corresponding alcohol, can sometimes be beneficial.[2] |
Issue 2: Unexpected Stereoselectivity (Low E/Z Ratio)
| Possible Cause | Troubleshooting Steps |
| Presence of Lithium Salts | Lithium salts can affect the stereochemical outcome of the Wittig reaction by influencing the equilibration of intermediates.[1] If high (E)-selectivity is desired, avoid the use of lithium bases (e.g., n-BuLi) for ylide generation and ensure the absence of other lithium salts. |
| Reaction Temperature | While higher temperatures can sometimes improve yields with unreactive substrates, they can also impact stereoselectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Triphenylphosphine Oxide Byproduct | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity.[5] Several methods can be employed for its removal: - Crystallization: Triphenylphosphine oxide is poorly soluble in nonpolar solvents like hexane or diethyl ether.[6] Attempt to crystallize the product or precipitate the oxide from a suitable solvent system. - Chromatography: Column chromatography is a common method for separation.[7] - Precipitation with Metal Salts: Triphenylphosphine oxide forms insoluble complexes with metal salts like ZnCl2 or MgCl2.[6][8] Adding these salts to the crude reaction mixture can precipitate the oxide, which can then be removed by filtration.[6] |
Experimental Protocols
General Protocol for the Wittig Reaction of an Aldehyde with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Ylide Formation (in situ):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the corresponding phosphonium salt (1.1 equivalents).
-
Add anhydrous solvent (e.g., THF, DMF, or toluene).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (1.0 equivalent). Common bases and their typical conditions are listed in the table below.
-
Stir the mixture at 0 °C for 30-60 minutes, during which the ylide should form (often indicated by a color change).
-
-
Wittig Reaction:
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or crystallization to remove triphenylphosphine oxide.
-
Data on Base Selection and its Effect on the Wittig Reaction
The choice of base can influence the reaction's efficiency. The following table provides a qualitative comparison of common bases for the generation of stabilized ylides.
| Base | Strength | Typical Solvent | Notes |
| Sodium Hydride (NaH) | Strong | THF, DMF | A common and effective choice for stabilized ylides. Requires careful handling due to its reactivity with water. |
| Sodium Methoxide (NaOMe) | Moderately Strong | Methanol, THF | A good alternative to NaH. |
| Potassium tert-Butoxide (KOtBu) | Strong, Bulky | THF | Effective for ylide formation. Its bulky nature can sometimes influence selectivity.[2] |
| Triethylamine (NEt3) | Weak | Toluene, CH2Cl2 | Can be used for phosphonium salts with acidic α-protons, typical of stabilized ylides. May require higher temperatures or longer reaction times. |
| Sodium Bicarbonate (NaHCO3) | Weak | Water | Has been successfully used in one-pot aqueous Wittig reactions, offering a "greener" alternative. |
Visualized Workflows and Pathways
Caption: General pathway of the Wittig reaction with a stabilized ylide.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scientificupdate.com [scientificupdate.com]
purification of α,β-unsaturated esters from crude Wittig reaction mixture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of α,β-unsaturated esters from crude Wittig reaction mixtures. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this common synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Wittig reaction mixture for α,β-unsaturated esters?
The primary impurities are triphenylphosphine oxide (TPPO), a byproduct of the reaction, and potentially unreacted triphenylphosphine (TPP) or the starting aldehyde.[1][2][3] When using stabilized ylides, which are common for synthesizing α,β-unsaturated esters, the reactivity is generally high with aldehydes, but incomplete conversion can still occur.[4]
Q2: Why is triphenylphosphine oxide (TPPO) so difficult to remove?
TPPO is notoriously challenging to separate from reaction products because it has moderate polarity, often leading to co-elution with the desired ester during column chromatography. Its removal is a frequently cited barrier to the large-scale application of reactions that produce it as a byproduct.
Q3: My Wittig reaction produced a mixture of E and Z isomers. Can I separate them during purification?
Separation of E/Z isomers of α,β-unsaturated esters can be difficult.[5] While careful column chromatography can sometimes effectively separate the isomers, their similar polarities often result in poor resolution.[6] The E/Z ratio is primarily determined by the reaction conditions; stabilized ylides, typically used for α,β-unsaturated esters, strongly favor the formation of the (E)-isomer.[7]
Q4: Can I use an aqueous workup to remove TPPO?
A simple aqueous wash is generally ineffective for removing TPPO as it is almost insoluble in water.[8] However, aqueous workups can be part of a broader strategy, such as washing with a hydrogen peroxide solution to oxidize any remaining triphenylphosphine (TPP) to the more polar TPPO before subsequent purification steps.[2][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
Problem 1: A major, polar impurity is co-eluting with my product during column chromatography.
-
Likely Cause: This is the classic problem of triphenylphosphine oxide (TPPO) contamination.[1]
-
Solutions:
-
Pre-Chromatography Precipitation: Before running a column, attempt to precipitate the TPPO. Concentrate the crude mixture, then suspend the residue in a nonpolar solvent system like cold hexanes or a pentane/ether mixture.[8][10] TPPO is poorly soluble in these solvents and will precipitate, allowing it to be removed by filtration. The desired product, being more soluble, will remain in the filtrate.
-
Complexation and Precipitation with Metal Salts: TPPO forms insoluble complexes with certain Lewis acids.[11] Adding a solution of zinc chloride (ZnCl₂) in ethanol or magnesium chloride (MgCl₂) to the crude mixture can precipitate the TPPO as a metal complex, which can then be filtered off.[9][11] Calcium bromide (CaBr₂) has also been shown to be highly effective for precipitating TPPO, especially from ethereal solvents like THF.[11]
-
Silica Plug Filtration: For less polar products, a quick filtration over a plug of silica gel can be effective. Elute first with a nonpolar solvent (e.g., pentane or hexane) to wash through the nonpolar impurities, then switch to a slightly more polar solvent like diethyl ether to elute your product, leaving the more polar TPPO adsorbed at the top of the silica.[10][12] This may need to be repeated for complete removal.[10]
-
Problem 2: My final product is still contaminated after one purification method.
-
Likely Cause: A single purification technique may be insufficient for achieving high purity, especially on a larger scale.
-
Solution:
-
Recrystallization: If your α,β-unsaturated ester is a solid, recrystallization is an excellent secondary purification step. After removing the bulk of the TPPO via precipitation or a silica plug, recrystallize the product from a suitable solvent. For example, many nonpolar alkene products can be recrystallized from a polar solvent like isopropyl alcohol, in which the more polar TPPO will remain dissolved.[13]
-
Problem 3: The yield of my purified product is very low.
-
Likely Cause: This may be a purification issue or a reaction issue.
-
Reaction Issues: The problem could be the initial reaction itself. Unstable ylides, using an inappropriate base (e.g., one that deprotonates other acidic protons in the starting material), or side reactions can all lead to low conversion.[3] It is advisable to monitor the reaction by TLC or NMR to ensure the starting aldehyde is fully consumed.
-
Purification Losses: Aggressive purification can lead to product loss. For example, if your product has some solubility in the nonpolar solvent used for TPPO precipitation, you may lose material during filtration. Ensure you are using the minimum volume of solvent necessary. During chromatography, broad elution bands can also lead to mixed fractions and lower isolated yields.
-
Data Presentation
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Removal by Precipitation with Metal Salts
| Metal Salt | Solvent | TPPO Removal Efficiency | Reference |
| ZnCl₂ (1 equiv) | Ethanol | 90% | [9] |
| ZnCl₂ (2 equiv) | Ethanol | >95% | [9] |
| ZnCl₂ (3 equiv) | Ethanol | Undetectable in solution | [9] |
| CaBr₂ | THF | 95-98% | [11] |
| CaBr₂ | 2-MeTHF / MTBE | 99% | [11] |
| MgCl₂ | Toluene / Ethyl Acetate | Effective (Forms insoluble complex) | [11] |
Table 2: Common Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | General purpose for separating moderately polar compounds. | A gradient elution, starting with higher hexane content, is often effective. TPPO is quite polar and will elute later.[3] |
| Pentane / Diethyl Ether | For non-polar to moderately polar products. | Good for initial separation on a silica plug, where the product can be eluted while TPPO remains adsorbed.[10] |
| Dichloromethane / Hexane | Alternative for controlling polarity. | Can provide different selectivity compared to ethyl acetate systems. |
Visualizations
Caption: A general workflow for the purification of α,β-unsaturated esters from a crude Wittig reaction mixture.
References
- 1. silicycle.com [silicycle.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. scientificupdate.com [scientificupdate.com]
- 12. shenvilab.org [shenvilab.org]
- 13. m.youtube.com [m.youtube.com]
preventing byproduct formation in olefination reactions
Welcome to the Technical Support Center for Olefination Reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage byproduct formation in common olefination reactions.
Wittig Reaction Troubleshooting
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. However, it is famously plagued by the formation of triphenylphosphine oxide (TPPO), which can make purification challenging. Other issues include controlling the stereoselectivity of the newly formed alkene.
Frequently Asked Questions (Wittig Reaction)
Question: My main product is contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I remove it without resorting to column chromatography?
Answer: Triphenylphosphine oxide (TPPO) is a common stoichiometric byproduct of the Wittig reaction, and its removal is a frequent challenge due to its polarity, which is often similar to that of the desired product.[1] Several chromatography-free methods can be employed based on the differing physical properties of TPPO and your target compound.
-
Precipitation with Non-Polar Solvents: If your product is non-polar, you can often remove TPPO by precipitation. After concentrating the reaction mixture, triturate the residue with a non-polar solvent like diethyl ether, pentane, or hexane. TPPO is poorly soluble in these solvents and will precipitate as a white solid, which can be removed by filtration.[2][3] This process may need to be repeated to achieve high purity.[2]
-
Precipitation with Metal Salts: TPPO acts as a Lewis base and can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to the crude reaction mixture in a suitable solvent can precipitate the TPPO-metal complex.[4][5] This is particularly effective in polar solvents like ethanol or THF.[4][5]
-
Crystallization: If your product is soluble in a benzene-cyclohexane mixture, TPPO can sometimes be selectively crystallized out of the solution.[2]
Table 1: Comparison of TPPO Removal Methods
| Method | Principle | Common Solvents | Advantages | Disadvantages |
|---|---|---|---|---|
| Non-Polar Precipitation | Low solubility of TPPO | Diethyl ether, Hexane, Pentane | Simple, inexpensive.[1] | May require multiple repetitions; product must be soluble.[2] |
| ZnCl₂ Precipitation | Forms insoluble ZnCl₂(TPPO)₂ complex | Ethanol, THF, Acetonitrile[4] | Highly efficient (can remove >90% of TPPO).[4] | Requires an additional reagent and subsequent workup steps. |
| CaBr₂ Precipitation | Forms insoluble CaBr₂-TPPO complex | THF, 2-MeTHF, MTBE | Very effective in ethereal solvents where ZnCl₂ is less so.[5] | Requires anhydrous conditions and an additional reagent. |
| Oxalyl Chloride Treatment | Forms insoluble chlorophosphonium salt | Dichloromethane (DCM) | Mild and effective for Wittig and Appel reaction products.[2] | Reagent is corrosive and moisture-sensitive. |
Experimental Protocol: Removal of TPPO by Precipitation with Zinc Chloride [4]
-
Preparation: After the Wittig reaction is complete, perform a standard aqueous workup to remove any water-soluble impurities. Evaporate the organic solvent to obtain the crude product containing your desired alkene and TPPO.
-
Dissolution: Dissolve the crude mixture in a minimal amount of a polar solvent such as ethanol.
-
Precipitation: In a separate flask, prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add this solution (typically 1.0 to 2.0 equivalents relative to TPPO) to the ethanolic solution of your crude product at room temperature.
-
Isolation: Stir the mixture. A heavy, white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the sides of the flask can help induce precipitation.
-
Filtration: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Final Workup: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the ethanol. The remaining residue can be further purified by dissolving in a solvent like acetone to leave behind any excess insoluble zinc salts.
Question: I am getting a poor E/Z ratio for my alkene. How can I improve the stereoselectivity of my Wittig reaction?
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. The mechanism for unstabilized ylides under lithium salt-free conditions is generally considered to be under kinetic control, proceeding through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[6][7]
-
Ylide Type:
-
Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive and typically lead to (Z)-alkenes as the major product under salt-free conditions.[8] This is because the transition state leading to the cis-oxaphosphetane is kinetically favored.[8]
-
Stabilized Ylides (e.g., R = CO₂R', COR): These ylides are less reactive, and the initial cycloaddition step can be reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which decomposes to the (E)-alkene. Therefore, stabilized ylides generally give (E)-alkenes as the major product.[8]
-
-
Salt-Free Conditions: The presence of lithium salts can disrupt the kinetic control of the reaction with non-stabilized ylides, leading to lower (Z)-selectivity.[9] Generating the ylide with a sodium- or potassium-based base (e.g., NaHMDS, KHMDS) can create "salt-free" conditions, as the resulting NaX or KX salts precipitate from common ethereal solvents like THF.[10]
-
Schlosser Modification for (E)-Alkenes: For non-stabilized ylides, high (E)-selectivity can be achieved using the Schlosser modification. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then yields the (E)-alkene upon warming.[9]
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, offering significant advantages, including the easy removal of its water-soluble phosphate byproduct and typically high (E)-selectivity.
Frequently Asked Questions (HWE Reaction)
Question: My HWE reaction is not giving the high E-selectivity I expected. What factors control the stereochemical outcome?
Answer: While the HWE reaction is renowned for its (E)-selectivity, several factors can influence the isomeric ratio of the product. The reaction generally proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene.[11]
-
Nature of the Substrates:
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) allow for more effective equilibration of intermediates, which typically leads to a higher proportion of the (E)-alkene.[11]
-
Base/Counterion: The choice of base and the resulting metal counterion can impact selectivity. Lithium salts tend to provide higher (E)-selectivity compared to sodium or potassium salts.[11] Using bases like DBU in the presence of LiCl (Masamune-Roush conditions) is a reliable method for achieving high (E)-selectivity.[12]
-
Question: I need to synthesize a (Z)-alkene. Can I use the HWE reaction?
Answer: Yes, the HWE reaction can be modified to produce (Z)-alkenes with high selectivity. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and strongly dissociating base conditions (e.g., KHMDS with 18-crown-6 in THF at low temperature).[11] The electron-withdrawing groups on the phosphonate accelerate the elimination from the oxaphosphetane intermediate, favoring the kinetically formed product, which is the (Z)-alkene.[13]
Experimental Protocol: Still-Gennari (Z)-Selective HWE Olefination [13]
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 18-crown-6 (5.0 eq.) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene, 1.5 eq.) to the stirred THF solution. Stir for 20 minutes.
-
Reagent Addition: Add the bis(trifluoroethyl)phosphonate reagent (1.0 eq.) dropwise to the cold base solution. Stir for 30-60 minutes to ensure complete deprotonation.
-
Aldehyde Addition: Add a solution of the aldehyde (1.03 eq.) in dry THF dropwise to the reaction mixture.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours at -78 °C.
-
Quench and Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product can then be purified by flash column chromatography.
Question: I am observing a byproduct that appears to be from a Michael addition. How can I prevent this?
Answer: Michael addition is a potential side reaction when using α,β-unsaturated aldehydes or ketones, or when the phosphonate carbanion is highly basic. The carbanion can act as a nucleophile and add to the β-position of another molecule of the substrate. To minimize this:
-
Use Milder Bases: Employ less basic conditions where possible. For example, using LiCl/DBU or K₂CO₃ may be preferable to stronger bases like NaH or BuLi if your substrate is prone to Michael addition.[12][13]
-
Low Temperature: Conducting the reaction at low temperatures (-78 °C) can significantly slow down the rate of Michael addition relative to the desired olefination.[14]
-
Slow Addition: Adding the base or the phosphonate reagent slowly to a solution of the aldehyde can help maintain a low concentration of the reactive carbanion, disfavoring bimolecular side reactions.
Julia-Kocienski Olefination Troubleshooting
The Julia-Kocienski olefination is a highly valuable method for synthesizing alkenes, particularly for its excellent (E)-selectivity and tolerance of a wide range of functional groups.[15]
Frequently Asked Questions (Julia-Kocienski Olefination)
Question: My Julia-Kocienski reaction is giving a low yield, and I suspect sulfone homocoupling. How can this be avoided?
Answer: A potential side reaction involves the metalated sulfone acting as a nucleophile and attacking a second molecule of the sulfone starting material.[16] This can be a significant issue if the rate of deprotonation is much faster than the rate of addition to the carbonyl compound.
To suppress this side reaction, it is best to use "Barbier-like conditions." This involves adding the base slowly to a pre-mixed solution of both the sulfone and the aldehyde.[16] This ensures that as soon as the sulfone carbanion is generated, it is in the presence of the aldehyde and can react quickly, minimizing the chance of it reacting with un-deprotonated sulfone.
Question: How can I control the stereoselectivity of the Julia-Kocienski olefination?
Answer: The Julia-Kocienski reaction is well-known for producing (E)-alkenes with high selectivity.[17] This selectivity is determined during the initial nucleophilic addition step.[18]
-
(E)-Selectivity: The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provides even higher (E)-selectivity than the original benzothiazolyl (BT) sulfones. The steric bulk of the phenyl group on the tetrazole ring favors a transition state that leads directly to the (E)-alkene.[16]
-
(Z)-Selectivity: While less common, achieving (Z)-selectivity is possible. The use of pyridinyl sulfones has been shown to favor the formation of (Z)-alkenes.[16] The reaction conditions, including the choice of base and solvent, can also influence the syn/anti ratio of the initial adduct and thus the final E/Z ratio.[16]
Visual Troubleshooting Guide
The following workflow provides a logical guide for troubleshooting common issues encountered during a Wittig reaction.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 17. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
Technical Support Center: Solvent Effects on the Stereochemical Outcome of Wittig Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stereochemical control of Wittig reactions due to solvent effects.
Troubleshooting Guides and FAQs
Q1: My Wittig reaction is giving a poor Z/E ratio. How does the solvent choice influence the stereoselectivity?
A: The choice of solvent is a critical factor in determining the Z/E (cis/trans) selectivity of a Wittig reaction. The polarity and nature of the solvent can stabilize or destabilize the transition states leading to the different stereoisomers. Generally, for unstabilized ylides, polar aprotic solvents favor the formation of the Z-alkene, while non-polar solvents can also lead to high Z-selectivity. For stabilized ylides, polar solvents can favor the formation of the E-alkene.[1][2] The presence of lithium salts in the reaction mixture, often from the use of organolithium bases like n-BuLi, can also significantly impact the stereochemical outcome by affecting the equilibrium of reaction intermediates.[3][4]
Q2: I am using a stabilized ylide and want to maximize the yield of the E-alkene. What type of solvent should I use?
A: For stabilized ylides, which are less reactive, the reaction is generally more selective for the E-alkene.[5][6] To maximize the E-selectivity, polar solvents are often preferred.[1] In some cases, even aqueous conditions have been shown to be effective, providing high yields and high E-selectivity (up to 99%).[7] Polar aprotic solvents like DMF or DMSO can also be effective in promoting the formation of the E-isomer.[2]
Q3: I am using an unstabilized ylide and need to obtain the Z-alkene with high selectivity. What are the recommended solvent conditions?
A: Unstabilized ylides typically favor the formation of the Z-alkene.[5][8] To enhance Z-selectivity, non-polar solvents like toluene or polar aprotic solvents under salt-free conditions are generally recommended.[1][9] The presence of lithium salts can decrease Z-selectivity, so using sodium- or potassium-based strong bases (e.g., NaH, KHMDS) for ylide generation is often preferred.[3] Performing the reaction in DMF in the presence of lithium iodide or sodium iodide has been reported to yield almost exclusively the Z-isomer.[4]
Q4: My reaction is not going to completion, or the yield is very low. Could the solvent be the issue?
A: Yes, solvent choice can affect reaction rate and yield. The solubility of the phosphonium salt, the aldehyde or ketone, and the ylide in the chosen solvent is crucial.[10] For reactions with highly polar or ionic reagents and non-polar organic substrates, a two-phase solvent system (e.g., dichloromethane and water) with a phase-transfer catalyst can be beneficial to ensure all reactants can interact.[10] Additionally, some aldehydes are labile and can oxidize or polymerize, which can be influenced by the reaction conditions, including the solvent.[11] If you are working with a substrate that has acidic protons (e.g., a phenol), the choice of base and solvent is critical to avoid deprotonation of your starting material, which can render it unreactive.[12]
Q5: I am observing unexpected side products. Can the solvent play a role in this?
A: While less common, the solvent can influence side reactions. For instance, with sterically hindered ketones and bulky ylides, unusual solvent effects have been observed that suggest the possibility of single-electron transfer pathways.[3] The presence of additives like lithium salts, which are often solvated, can lead to the formation of betaine intermediates that may decompose differently, potentially leading to side products.[5]
Data Presentation: Solvent Effects on Alkene Stereoselectivity
The following table summarizes the effect of different solvents on the Z/E isomer ratio for Wittig reactions with unstabilized, semi-stabilized, and stabilized ylides.
| Ylide Type | Aldehyde/Ketone | Solvent | Z:E Ratio | Reference |
| Unstabilized | Benzaldehyde | Toluene | 81:19 | [9] |
| Unstabilized | Benzaldehyde | Dichloromethane (DCM) | 50:50 | [9] |
| Unstabilized | Benzaldehyde | Water | 27:73 | [9] |
| Semi-stabilized | Heptanal | Toluene | 29:71 | [9] |
| Semi-stabilized | Heptanal | Dichloromethane (DCM) | 43:57 | [9] |
| Semi-stabilized | Heptanal | Acetonitrile | 54:46 | [9] |
| Semi-stabilized | Heptanal | Water | 56:44 | [9] |
| Stabilized | Benzaldehyde | Water | 4.5:95.5 | [13] |
| Stabilized | 2-Thiophenecarboxaldehyde | Water | 0.2:99.8 | [13] |
| Stabilized | Anisaldehyde | Water | 6.9:93.1 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide in Dichloromethane
This protocol is adapted for the reaction of an aldehyde with a commercially available stabilized ylide.
-
Reactant Preparation: Dissolve the aldehyde (e.g., chlorobenzaldehyde, 50 mg) in dichloromethane (3 mL) in a dram vial equipped with a magnetic stir vane.[14]
-
Ylide Addition: While stirring, add 1.2 molar equivalents of the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) portion-wise to the aldehyde solution.[14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for two hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]
-
Workup: Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen gas.[14]
-
Purification: Dissolve the residue in a minimal amount of a non-polar solvent system (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.[14] Filter the solution to remove the precipitate and evaporate the solvent from the filtrate to obtain the crude product. Further purification can be achieved by column chromatography.[14]
Protocol 2: Wittig Reaction with an Unstabilized Ylide in Tetrahydrofuran (THF)
This protocol describes the in-situ generation of an unstabilized ylide followed by the reaction with an aldehyde.
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Phosphonium Salt Suspension: Add the phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.64 g, 13 mmol) to the flask and suspend it in anhydrous THF (30 mL) under a nitrogen atmosphere.[12]
-
Ylide Generation: Cool the suspension to 0°C in an ice bath. Add a strong base (e.g., potassium t-butoxide) dropwise. Stir the mixture at 0°C for 1 hour to allow for complete ylide formation.[12]
-
Aldehyde Addition: Add the aldehyde (e.g., 3-hydroxybenzaldehyde) dissolved in a minimal amount of anhydrous THF to the ylide solution.[12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 7 hours) or until TLC analysis indicates the consumption of the starting aldehyde.[12]
-
Quenching and Extraction: Quench the reaction by adding water (10-15 mL). Remove the THF under reduced pressure. Acidify the aqueous residue with 2N HCl and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).[12]
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by flash chromatography.[12]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. sciepub.com [sciepub.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide
For researchers and professionals in drug development and materials science, the precise stereochemical characterization of molecules is paramount. In the case of substituted allyl acrylates, which serve as important monomers and synthetic intermediates, the distinction between E (entgegen) and Z (zusammen) isomers is critical as the geometry of the double bond can significantly influence reactivity, polymerization behavior, and the biological activity of derived products. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for this purpose. This guide provides a detailed comparison of NMR-based methods for distinguishing between E and Z isomers of allyl acrylates, supported by experimental data and protocols.
Key Differentiating Features in NMR Spectra
The stereochemistry of the double bond in E and Z isomers of substituted allyl acrylates gives rise to distinct and predictable differences in their NMR spectra. The primary parameters for differentiation are ¹H NMR chemical shifts, vicinal coupling constants (³J), and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY).
¹H NMR: Chemical Shifts and Coupling Constants
The electronic environment of the protons around the acrylate double bond is subtly different in the E and Z isomers, leading to variations in their chemical shifts. Generally, a substituent on the β-carbon of the acrylate will experience different shielding effects depending on its spatial proximity to the carbonyl group of the ester.
A more reliable and quantitative method for distinguishing E and Z isomers using ¹H NMR is the analysis of the vicinal coupling constant (³J) between the vinylic protons. According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the coupled protons.
-
E-isomer (trans): The vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 12-18 Hz.
-
Z-isomer (cis): The vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, usually between 6-12 Hz.[1]
¹³C NMR: Corroborative Chemical Shift Data
¹³C NMR spectroscopy provides additional evidence for isomer identification. The chemical shifts of the carbon atoms of the double bond and the substituent carbons are influenced by the stereochemistry. While the differences can be small, they are often consistent and can be used to corroborate assignments made from ¹H NMR data. For instance, steric compression in the Z-isomer can lead to a shielding (upfield shift) of the carbon atoms of the substituents.
2D NMR: Definitive Assignment with NOESY
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). This method provides unambiguous proof of stereochemistry.
-
Z-isomer: A cross-peak will be observed between the vinylic proton on the α-carbon and the protons of the substituent on the β-carbon, as they are on the same side of the double bond.
-
E-isomer: No such cross-peak will be observed due to the larger distance between these protons. Instead, a correlation might be seen between the vinylic proton on the β-carbon and the protons of the substituent on the α-carbon (if any).
Comparative Data for a Model Allyl Acrylate
To illustrate these principles, the following table summarizes the expected ¹H and ¹³C NMR data for a hypothetical substituted allyl acrylate, allyl 3-phenylpropenoate. The data for the acrylate moiety is based on trends observed for similar acrylate esters.
| Parameter | E-isomer (trans-allyl cinnamate) | Z-isomer (cis-allyl cinnamate) |
| ¹H NMR | ||
| δ Hα (ppm) | ~ 6.5 | ~ 5.9 |
| δ Hβ (ppm) | ~ 7.7 | ~ 6.9 |
| ³J (Hα, Hβ) (Hz) | ~ 16 | ~ 12 |
| δ OCH₂ (ppm) | ~ 4.7 | ~ 4.7 |
| ¹³C NMR | ||
| δ Cα (ppm) | ~ 118 | ~ 117 |
| δ Cβ (ppm) | ~ 145 | ~ 144 |
| δ C=O (ppm) | ~ 166 | ~ 165 |
| NOESY | No cross-peak between Hα and phenyl protons | Cross-peak between Hα and phenyl protons |
Logical Workflow for Isomer Identification
The following diagram illustrates the logical workflow for distinguishing between E and Z isomers of allyl acrylates using NMR spectroscopy.
Caption: A flowchart outlining the process of distinguishing E and Z isomers of allyl acrylates using NMR.
Experimental Protocols
Synthesis of a Mixture of E and Z-Allyl-3-bromopropenoate
A mixture of E and Z isomers of an allyl acrylate can be prepared via a Wittig-type reaction.
-
Preparation of the Ylide: To a suspension of (bromomethyl)triphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C, add a solution of potassium tert-butoxide (1.0 eq) in THF dropwise. Stir the resulting orange-red solution at 0 °C for 30 minutes.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of glyoxylic acid (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Esterification: Quench the reaction with water and extract the aqueous layer with diethyl ether. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. To the crude acid, add allyl alcohol (1.5 eq), a catalytic amount of DMAP, and DCC (1.2 eq) in dichloromethane. Stir at room temperature for 4 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain a mixture of E and Z-allyl-3-bromopropenoate.
NMR Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve ~10 mg of the allyl acrylate sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used.
2D NOESY:
-
Sample Preparation: Prepare the sample as for ¹H NMR. Ensure the sample is free of paramagnetic impurities.
-
Acquisition: Use a standard 2D NOESY pulse sequence. A mixing time of 500-800 ms is typically suitable for small molecules to allow for the buildup of Nuclear Overhauser Effects. The number of scans and increments in the indirect dimension should be optimized to achieve adequate signal-to-noise.
-
Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the resulting spectrum for cross-peaks that indicate through-space proximity between protons.
Conclusion
NMR spectroscopy offers a comprehensive and definitive suite of tools for the stereochemical assignment of E and Z isomers of allyl acrylates. The combination of ¹H NMR coupling constants and 2D NOESY experiments provides an irrefutable basis for isomer differentiation. The methodologies and data presented in this guide serve as a valuable resource for researchers in ensuring the stereochemical integrity of their compounds.
References
A Comparative Guide: Allyl (triphenylphosphoranylidene)acetate versus Horner-Wadsworth-Emmons Reagents for α,β-Unsaturated Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, providing key intermediates for natural product synthesis and the development of novel therapeutics. Among the various olefination methodologies, the Wittig reaction, utilizing stabilized ylides such as Allyl (triphenylphosphoranylidene)acetate, and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent. This guide offers an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound (Wittig Reagent) | Horner-Wadsworth-Emmons (HWE) Reagent |
| Reagent Type | Stabilized Phosphonium Ylide | Phosphonate Carbanion |
| Reactivity | Generally reactive with aldehydes; less reactive or unreactive with most ketones.[1][2][3] | More nucleophilic and generally more reactive; reacts well with both aldehydes and ketones.[4][5][6] |
| Stereoselectivity | Typically favors the formation of (E)-alkenes with stabilized ylides.[1][6][7] | Strongly favors the formation of (E)-alkenes.[4][8] Modifications exist for (Z)-selectivity. |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal).[5] | Dialkyl phosphate ester (water-soluble, easily removed by extraction).[4][5][6] |
| Reaction Conditions | Can often be performed under mild, sometimes even aqueous, conditions.[9] | Typically requires a base such as NaH, NaOEt, or DBU/LiCl.[10] |
Performance Data: A Comparative Overview
The following tables summarize typical yields and stereoselectivities observed for the olefination of various aldehydes with stabilized Wittig reagents (analogous to this compound) and HWE reagents.
Table 1: Olefination of Benzaldehyde
| Reagent | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| Methyl (triphenylphosphoranylidene)acetate | aq. media, 4 °C, 12 h | - | - | [11] |
| Ethyl (triphenylphosphoranylidene)acetate | aq. LiOH, reflux | 71-97% | 100:0 to 55:45 | [9] |
| Triethyl phosphonoacetate | NaOEt, EtOH | - | 98:2 | [12] |
| Methyl 2-(dimethoxyphosphoryl)acetate | K₂CO₃ | - | - | [13] |
| Ethyl [bis(p-chlorophenyl)phosphono]acetate | Triton B, THF, -78 °C | ~100% | 7:93 | [14] |
Table 2: Olefination of Aliphatic Aldehydes
| Aldehyde | Reagent | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| n-Propionaldehyde | Triethyl phosphonoacetate | NaOEt, EtOH | - | 95:5 | [12] |
| Iso-Propionaldehyde | Triethyl phosphonoacetate | NaOEt, EtOH | - | 84:16 | [12] |
| 3-Phenylpropionaldehyde | Ethyl (di-o-tolylphosphono)acetate | Triton B, THF | ~100% | 11:89 | [14] |
| Octyl aldehyde | Ethyl (di-o-tolylphosphono)acetate | NaH, THF | ~100% | 10:90 | [14] |
Reaction Mechanisms and Experimental Workflows
The stereochemical outcomes and reactivity differences between the two reagents can be understood by examining their respective reaction mechanisms.
Signaling Pathways
Caption: Reaction mechanisms for the Wittig and HWE reactions.
Experimental Workflow Comparison
Caption: Generalized experimental workflows for Wittig and HWE reactions.
Detailed Experimental Protocols
General Procedure for Wittig Reaction with a Stabilized Ylide
This protocol is representative for the reaction of a stabilized ylide, such as this compound, with an aldehyde.
-
Reaction Setup: Dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or an aqueous medium) in a round-bottom flask equipped with a magnetic stir bar.[11][15]
-
Reagent Addition: Add the stabilized phosphonium ylide (1.0-1.2 eq) to the stirred solution. The reaction can often be performed at room temperature.[15]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The major byproduct, triphenylphosphine oxide, is often non-polar and requires removal by column chromatography on silica gel to afford the pure α,β-unsaturated ester.[5]
General Procedure for Horner-Wadsworth-Emmons Reaction
This protocol is a general method for the HWE reaction to produce (E)-α,β-unsaturated esters.
-
Reagent Preparation: Suspend a base (e.g., NaH, 1.1 eq) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C.
-
Ylide Formation: Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 eq) dropwise to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C and add the aldehyde (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer will contain the water-soluble phosphate byproduct.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be of high purity, but column chromatography can be performed if necessary.
Discussion and Conclusion
Both this compound and Horner-Wadsworth-Emmons reagents are powerful tools for the synthesis of α,β-unsaturated esters. The choice between them hinges on several factors:
-
Substrate Scope: For reactions with ketones or sterically hindered aldehydes, the more nucleophilic HWE reagent is generally the superior choice.[4][6]
-
Stereoselectivity: While both reactions with stabilized reagents tend to favor the (E)-isomer, the HWE reaction is often more highly stereoselective.[4][8] However, specific modifications exist for both methodologies to achieve high (Z)-selectivity if desired.
-
Purification: The ease of byproduct removal is a significant advantage of the HWE reaction. The water-soluble phosphate ester can be simply washed away, whereas the triphenylphosphine oxide from the Wittig reaction often necessitates chromatographic purification.[4][5][6]
-
Reaction Conditions: Stabilized Wittig reagents can sometimes be used under milder, and even aqueous, conditions, which can be advantageous for sensitive substrates.[9]
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chegg.com [chegg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of α,β-Unsaturated Esters: Alternative Methodologies and Performance Data
The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, providing critical building blocks for natural product synthesis, pharmaceuticals, and materials science. While the Horner-Wadsworth-Emmons (HWE) reaction is a widely recognized and powerful tool for this transformation, a variety of alternative methods offer distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Overview of Key Synthetic Methods
Several robust methods have been developed for the synthesis of α,β-unsaturated esters, each with its own mechanistic pathway and characteristic features. The choice of method often depends on the desired stereochemical outcome (E/Z isomer), the nature of the starting materials, and tolerance of other functional groups.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A benchmark olefination reaction involving the condensation of a phosphonate carbanion with an aldehyde or ketone. It is renowned for its high yield and generally strong preference for the (E)-isomer, especially when using unstabilized or Z-selective phosphonates.
-
Wittig Reaction: One of the most classic olefination methods, the Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes. While versatile, standard Wittig reactions with stabilized ylides (like those for ester synthesis) often provide mixtures of E and Z isomers, though conditions can be tuned.
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and an acrylate ester. This method is particularly powerful for creating α,β-unsaturated esters with aryl or vinyl substituents at the β-position.
-
Baylis-Hillman Reaction: This reaction forms a C-C bond between the α-position of an activated alkene (like an acrylate) and a carbon electrophile, typically an aldehyde. The resulting allylic alcohol can be further processed, but the reaction itself directly functionalizes the α-position, providing a different synthetic route to complex unsaturated systems.
Below is a workflow representing the general decision-making process for selecting a suitable synthesis method.
Caption: Decision workflow for selecting a synthesis method.
Comparative Performance Data
The following table summarizes quantitative data from representative experiments, highlighting the key performance indicators for each method. The selection of base, catalyst, and solvent significantly influences the outcome.
| Method | Aldehyde/Electrophile | Reagent/Coupling Partner | Product | Yield (%) | E:Z Ratio | Reference |
| Horner-Wadsworth-Emmons | Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | 95 | >98:2 | |
| Wittig Reaction | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 86 | 57:43 | |
| Heck Reaction | Iodobenzene | Ethyl acrylate | Ethyl cinnamate | 98 | >99:1 (E only) | |
| Baylis-Hillman | Benzaldehyde | Ethyl acrylate | Ethyl 2-(hydroxy(phenyl)methyl)acrylate | 71 | N/A |
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparison.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the synthesis of ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate.
-
Reaction Diagram:
Caption: HWE reaction pathway for ethyl cinnamate synthesis.
-
Procedure:
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) is added to a flame-dried, three-necked flask under an argon atmosphere.
-
Anhydrous tetrahydrofuran (THF, 30 mL) is added, and the suspension is cooled to 0 °C.
-
Triethyl phosphonoacetate (2.24 g, 10 mmol) is added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (1.06 g, 10 mmol) in THF (10 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield ethyl cinnamate.
-
Protocol 2: Heck Reaction
This protocol details the palladium-catalyzed synthesis of ethyl cinnamate from iodobenzene and ethyl acrylate.
-
Reaction Diagram:
Caption: Simplified catalytic cycle of the Heck reaction.
-
Procedure:
-
To an oven-dried Schlenk flask are added palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol), triphenylphosphine (PPh₃, 52.4 mg, 0.2 mmol), iodobenzene (2.04 g, 10 mmol), and ethyl acrylate (1.5 g, 15 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous triethylamine (Et₃N, 2.8 mL, 20 mmol) and acetonitrile (20 mL) are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed in vacuo.
-
The residue is dissolved in dichloromethane (50 mL) and washed with 1 M HCl (20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
Purification by column chromatography (silica gel, hexane:ethyl acetate = 10:1) affords the pure ethyl cinnamate product.
-
Summary and Conclusion
The synthesis of α,β-unsaturated esters can be accomplished through several effective methods, with the optimal choice being highly dependent on the specific synthetic goals.
-
The Horner-Wadsworth-Emmons reaction remains a superior choice for achieving high (E)-selectivity from aldehyde precursors in high yields.
-
The Heck reaction is exceptionally well-suited for coupling aryl or vinyl halides with acrylates, offering excellent yields and exclusive (E)-isomer formation.
-
The standard Wittig reaction , while fundamental, often provides lower stereoselectivity for stabilized ylides, which can be a limitation unless a mixture of isomers is acceptable.
-
The Baylis-Hillman reaction offers a different synthetic approach, creating a functionalized allylic alcohol product rather than directly forming the simple ester, thereby providing a route to more complex molecular architectures.
By comparing the quantitative data and procedural requirements, researchers can make an informed decision based on factors such as desired stereochemistry, availability of starting materials, and functional group tolerance.
Validating the Purity of Synthesized Allyl (triphenylphosphoranylidene)acetate: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the purity of reagents is paramount to ensure reliable and reproducible outcomes. This guide provides a comprehensive comparison of methods to validate the purity of synthesized Allyl (triphenylphosphoranylidene)acetate, a common stabilized ylide used in Wittig reactions. Furthermore, it compares its performance with a key alternative, the Horner-Wadsworth-Emmons (HWE) reagent, offering supporting experimental data and detailed protocols.
Purity Validation of this compound
The successful synthesis of this compound requires rigorous purification and subsequent validation to remove byproducts such as triphenylphosphine oxide and unreacted starting materials. The most common and effective methods for purity determination are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of organic compounds. For this compound, both ¹H NMR and ³¹P NMR are highly informative.
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule, allowing for the identification of characteristic peaks and the detection of impurities.
Key ¹H NMR Signals for this compound (in CDCl₃):
-
~7.4-7.8 ppm (m, 15H): Aromatic protons of the three phenyl groups on phosphorus.
-
~5.8-6.0 ppm (m, 1H): Methine proton (-CH=) of the allyl group.
-
~5.1-5.3 ppm (m, 2H): Methylene protons (=CH₂) of the allyl group.
-
~4.4-4.5 ppm (d, 2H): Methylene protons (-O-CH₂-) of the allyl group.
-
~3.0-3.2 ppm (d, 1H): Methine proton alpha to the phosphorus ylide and carbonyl group (P=CH-C=O). The coupling to the phosphorus atom is characteristic.
Impurities such as triphenylphosphine oxide would show distinct aromatic signals, and the absence of starting materials like allyl bromoacetate can also be confirmed.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. It provides a less complex spectrum than ¹H NMR, with the chemical shift being highly sensitive to the electronic environment of the phosphorus atom.
Expected ³¹P NMR Signal for this compound (in CDCl₃):
-
~15-20 ppm (s): A single peak corresponding to the phosphorus ylide. The exact chemical shift can vary slightly depending on the solvent and concentration.
The presence of a single, sharp peak in the ³¹P NMR spectrum is a strong indicator of high purity. Impurities like triphenylphosphine oxide would appear as a separate peak at a different chemical shift (typically around 25-30 ppm).
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating and quantifying components in a mixture. A well-developed HPLC method can provide a precise percentage of purity for the synthesized ylide.
Table 1: HPLC Method for Purity Determination
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
A typical chromatogram of a pure sample would show a single major peak corresponding to this compound. The area of this peak relative to the total area of all peaks is used to calculate the purity.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of triphenylphosphine in dry toluene, add allyl bromoacetate dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the precipitated phosphonium salt by filtration and wash with diethyl ether.
-
Dry the salt under vacuum.
-
Suspend the phosphonium salt in dichloromethane and add an aqueous solution of sodium carbonate.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ylide.
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assay
-
Accurately weigh a known amount of the synthesized ylide and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the sample in a known volume of deuterated chloroform (CDCl₃).
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1).
-
Integrate the characteristic signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
Comparison with Horner-Wadsworth-Emmons (HWE) Reagent
A common alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions. The corresponding HWE reagent for synthesizing allyl esters is the allyl ester of a phosphonoacetate, such as Allyl diethylphosphonoacetate.
Table 2: Performance Comparison: Wittig vs. HWE Reaction with Benzaldehyde
| Feature | This compound (Wittig) | Allyl diethylphosphonoacetate (HWE) |
| Reaction Product | Allyl cinnamate | Allyl cinnamate |
| Typical Yield | 85-95% | 90-98% |
| Stereoselectivity (E:Z) | Typically favors the (E)-isomer, but can be mixture | Highly selective for the (E)-isomer[1][2] |
| Byproduct | Triphenylphosphine oxide | Diethyl phosphate salt |
| Purification | Often requires column chromatography to remove triphenylphosphine oxide.[3] | The water-soluble phosphate byproduct is easily removed by aqueous extraction.[3] |
Protocol 3: Wittig Reaction with Benzaldehyde
-
Dissolve this compound in dry dichloromethane.
-
Add benzaldehyde to the solution and stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate) to isolate allyl cinnamate.
Protocol 4: Horner-Wadsworth-Emmons (HWE) Reaction with Benzaldehyde
-
To a suspension of sodium hydride in dry THF, add Allyl diethylphosphonoacetate dropwise at 0 °C.
-
Stir for 30 minutes, then add benzaldehyde.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash with brine, dry over sodium sulfate, and concentrate.
-
The crude product can often be of high purity after aqueous workup.
Visualizing the Workflow
Diagram 1: Purity Validation Workflow
Caption: Workflow for the purity validation of synthesized this compound.
Diagram 2: Wittig vs. HWE Reaction Pathways
Caption: Comparison of the general reaction pathways for the Wittig and HWE reactions.
Conclusion
Validating the purity of synthesized this compound is crucial for its effective use in organic synthesis. A combination of ¹H NMR, ³¹P NMR, and HPLC provides a robust assessment of purity. When comparing its performance to the Horner-Wadsworth-Emmons alternative, the HWE reagent often offers advantages in terms of higher (E)-stereoselectivity and significantly easier purification of the final product due to the water-soluble nature of its phosphate byproduct.[3] The choice between the Wittig and HWE reagents will depend on the specific requirements of the synthesis, including the desired stereochemistry and the scalability of the purification process.
References
A Comparative Guide to the Spectral Data of Wittig Reaction Products Using Stabilized Ylides
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds. This guide provides a detailed comparison of the spectral data for alkene products synthesized via the Wittig reaction, specifically employing stabilized ylides. For researchers, scientists, and professionals in drug development, understanding the characteristic spectral signatures of these products is crucial for structural elucidation and purity assessment. This guide also presents a comparative overview of alternative olefination methods, namely the Horner-Wadsworth-Emmons and Julia-Kocienski reactions, complete with experimental protocols and data presented in a clear, comparative format.
Introduction to the Wittig Reaction with Stabilized Ylides
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide. When the ylide is "stabilized" by an electron-withdrawing group (e.g., an ester or ketone), the reaction exhibits high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene. This selectivity is a key advantage in the synthesis of specific geometric isomers.
Spectral Data of Representative Products
The following tables summarize the characteristic spectral data for two common products of the Wittig reaction using stabilized ylides: (E)-ethyl cinnamate and (E)-stilbene.
Table 1: Spectral Data for (E)-Ethyl Cinnamate
| Spectral Data Type | Characteristic Peaks and Features |
| ¹H NMR (CDCl₃) | ~7.68 (d, 1H, J=16.0 Hz): Vinylic proton trans to the phenyl group. ~7.52 (m, 2H) and ~7.38 (m, 3H): Aromatic protons. ~6.44 (d, 1H, J=16.0 Hz): Vinylic proton cis to the phenyl group. ~4.26 (q, 2H): -OCH₂- protons of the ethyl group. ~1.33 (t, 3H): -CH₃ protons of the ethyl group. |
| ¹³C NMR (CDCl₃) | ~166.8 ppm: Carbonyl carbon (C=O). ~144.5 ppm: Vinylic carbon attached to the phenyl group. ~134.5 ppm: Aromatic quaternary carbon. ~130.2, 128.9, 128.1 ppm: Aromatic CH carbons. ~118.4 ppm: Vinylic carbon attached to the ester group. ~60.4 ppm: -OCH₂- carbon. ~14.3 ppm: -CH₃ carbon. |
| IR (Infrared) | ~1710-1730 cm⁻¹: Strong C=O stretch (ester). ~1635 cm⁻¹: C=C stretch of the alkene. ~980 cm⁻¹: Strong C-H bend of the trans-disubstituted alkene. ~3000-3100 cm⁻¹: Aromatic and vinylic C-H stretches. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 176. Key Fragments: m/z = 131 ([M-OEt]⁺), 103 ([M-COOEt]⁺), 77 ([C₆H₅]⁺). |
Table 2: Spectral Data for (E)-Stilbene
| Spectral Data Type | Characteristic Peaks and Features |
| ¹H NMR (CDCl₃) | ~7.52 (d, 4H): Aromatic protons ortho to the vinyl group. ~7.37 (t, 4H): Aromatic protons meta to the vinyl group. ~7.28 (t, 2H): Aromatic protons para to the vinyl group. ~7.12 (s, 2H): Vinylic protons. |
| ¹³C NMR (CDCl₃) | ~137.3 ppm: Aromatic quaternary carbons. ~128.7 ppm: Vinylic carbons. ~128.1, 127.6, 126.5 ppm: Aromatic CH carbons. |
| IR (Infrared) | ~965 cm⁻¹: Strong C-H bend of the trans-disubstituted alkene.[1] ~1595, 1495, 1450 cm⁻¹: Aromatic C=C stretches. ~3020-3080 cm⁻¹: Aromatic and vinylic C-H stretches. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 180.[2] Key Fragments: m/z = 179 ([M-H]⁺), 165 ([M-CH₃]⁺), 152 ([M-C₂H₄]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺). |
Experimental Protocols
Protocol 1: Synthesis of (E)-Ethyl Cinnamate via Wittig Reaction
This protocol details the synthesis of (E)-ethyl cinnamate from benzaldehyde and a stabilized ylide.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.2 mmol, 418 mg)
-
Hexanes (or other suitable non-polar solvent)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry 50 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (106 mg, 1.0 mmol).
-
Add (carbethoxymethylene)triphenylphosphorane (418 mg, 1.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, add 5 mL of hexanes to the flask and stir for an additional 10 minutes to precipitate the triphenylphosphine oxide byproduct.
-
Allow the solid to settle, then carefully decant or filter the hexane solution containing the product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Evaporate the solvent from the purified fractions to obtain (E)-ethyl cinnamate as a colorless to pale yellow oil.
-
Characterize the product using NMR, IR, and MS to confirm its structure and purity.
Comparison with Alternative Olefination Reactions
While the Wittig reaction is a powerful tool, other methods are also widely used for the synthesis of alkenes, particularly (E)-alkenes. The Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefination reactions are two prominent alternatives.
Table 3: Comparison of Wittig, HWE, and Julia-Kocienski Olefinations
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction | Julia-Kocienski Olefination |
| Key Reagents | Aldehyde/Ketone + Phosphorus Ylide | Aldehyde/Ketone + Phosphonate Carbanion | Aldehyde/Ketone + Heteroaryl Sulfone Anion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester | Heteroaryl sulfinate and SO₂ |
| Byproduct Removal | Often requires chromatography | Simple aqueous extraction | Typically requires chromatography, but can be simpler than Wittig |
| Stereoselectivity | Predominantly (E)-alkenes | Highly (E)-selective; (Z)-selective variants exist (Still-Gennari)[3] | Highly (E)-selective[4] |
| Substrate Scope | Broad for aldehydes; less reactive with ketones | Reacts well with both aldehydes and ketones[5] | Broad for aldehydes and ketones |
| Base Used | Often not required for stabilized ylides | Strong bases like NaH, LDA, or KHMDS are common[6] | Strong bases like KHMDS or NaHMDS[4] |
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate) (1.0 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Base (e.g., NaH, 1.1 equiv)
-
Anhydrous solvent (e.g., THF)
-
Reaction flask, syringe, magnetic stirrer
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate carbanion.
-
Add the aldehyde or ketone dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 3: General Procedure for Julia-Kocienski Olefination
Materials:
-
Heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone) (1.0 equiv)
-
Aldehyde or ketone (1.5 equiv)
-
Base (e.g., KHMDS, 1.1 equiv)
-
Anhydrous solvent (e.g., DME)
-
Reaction flask, syringe, magnetic stirrer
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the heteroaryl sulfone and anhydrous DME.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the base (e.g., KHMDS solution) to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to generate the sulfone anion.
-
Add the aldehyde or ketone to the reaction mixture.
-
Continue stirring at -78 °C for a specified time, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[4]
Visualizations
Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction.
Comparison of Wittig and HWE Reactions
Caption: Comparison of Wittig and HWE reaction pathways.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. TRANS-STILBENE(103-30-0) IR Spectrum [m.chemicalbook.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
yield comparison of different Wittig reagents for unsaturated ester synthesis
For researchers, scientists, and professionals in drug development, the synthesis of unsaturated esters is a critical step in the creation of complex molecules. The Wittig reaction and its modifications offer a powerful toolkit for this transformation. This guide provides an objective comparison of different Wittig and Horner-Wadsworth-Emmons (HWE) reagents, supported by experimental data, to aid in the selection of the most appropriate method for specific synthetic challenges.
The choice of reagent in a Wittig-type reaction significantly impacts the yield and stereoselectivity of the resulting unsaturated ester. Generally, these reagents can be categorized into three main classes: stabilized, non-stabilized, and semi-stabilized Wittig reagents, along with the related phosphonate reagents used in the Horner-Wadsworth-Emmons (HWE) reaction. This guide will delve into the performance of each, providing quantitative data and detailed experimental protocols.
Performance Comparison of Wittig and HWE Reagents
The following tables summarize the typical yields and stereoselectivities observed for different classes of reagents in the synthesis of unsaturated esters from aldehydes.
Table 1: Yield and Stereoselectivity of Various Reagents for Unsaturated Ester Synthesis
| Reagent Type | Typical Ylide/Phosphonate | Predominant Isomer | Typical Yield (%) | Typical E/Z Ratio | Notes |
| Stabilized Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane | E-isomer | 80 - 99%[1][2] | >95:5[2] | High yields and excellent E-selectivity are characteristic. Reactions can often be run under mild conditions, including in aqueous media.[1][2] |
| Non-stabilized Wittig Reagent | Methylenetriphenylphosphorane | Z-isomer | Moderate to High | Favors Z, but mixtures are common | Generally favors the Z-isomer, but achieving high selectivity can be challenging and may require specific conditions (e.g., salt-free). |
| Semi-stabilized Wittig Reagent | Benzylidenetriphenylphosphorane | Mixture of E and Z | Variable | Often poor selectivity[3] | Stereoselectivity is highly dependent on reaction conditions and substrate. |
| Standard HWE Reagent | Triethyl phosphonoacetate | E-isomer | 71 - 97%[4][5] | >95:5 | Known for excellent E-selectivity and high yields. The water-soluble phosphate byproduct simplifies purification.[6][7] |
| Z-selective HWE Reagent (Still-Gennari) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Z-isomer | Up to 94%[8] | Up to 98:2[9] | Employs modified phosphonates to favor the formation of the Z-isomer, often with high selectivity.[8][9] |
Experimental Workflow and Methodologies
The general workflow for the synthesis of unsaturated esters using Wittig-type reagents involves the reaction of a phosphorus ylide or a phosphonate carbanion with an aldehyde. The choice of base and solvent is crucial for the success of the reaction.
Caption: General workflow for unsaturated ester synthesis via Wittig-type reactions.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of unsaturated esters using different types of reagents.
Protocol 1: Synthesis of an α,β-Unsaturated Ester using a Stabilized Wittig Reagent in Aqueous Media
This protocol is adapted from a procedure demonstrating a one-pot Wittig reaction in an aqueous environment.[1]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
α-Bromoester (e.g., ethyl bromoacetate)
-
Triphenylphosphine (Ph₃P)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a stirred suspension of triphenylphosphine (1.2 equivalents) in a saturated aqueous solution of sodium bicarbonate, add the α-bromoester (1.1 equivalents).
-
To this mixture, add the aldehyde (1.0 equivalent).
-
Stir the reaction mixture vigorously at room temperature for 1 to 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α,β-unsaturated ester.
Protocol 2: Synthesis of an E-α,β-Unsaturated Ester using the Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure for the HWE reaction, known for its high E-selectivity.[10]
Materials:
-
Phosphonate (e.g., triethyl phosphonoacetate)
-
Base (e.g., sodium hydride (NaH) or sodium methoxide (NaOMe))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Aldehyde
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C and add the phosphonate (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure E-unsaturated ester.
Protocol 3: Synthesis of a Z-α,β-Unsaturated Ester using the Still-Gennari Modification of the HWE Reaction
This protocol utilizes a modified phosphonate to achieve high Z-selectivity.[11]
Materials:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium tert-butoxide
-
18-crown-6
-
Anhydrous THF
-
Aldehyde (e.g., p-tolualdehyde)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equivalents), and 18-crown-6 (3.0 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of potassium tert-butoxide (2.1 equivalents) in anhydrous THF dropwise to the cooled reaction mixture.
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with 2 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Z-unsaturated ester.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Wittig reaction is largely determined by the stability of the ylide. The following diagram illustrates the general principle.
Caption: Influence of ylide stability on the stereochemical outcome of the Wittig reaction.
Conclusion
The choice between different Wittig and HWE reagents for unsaturated ester synthesis is a critical decision that influences both the efficiency and stereochemical outcome of the reaction. Stabilized Wittig reagents and standard HWE reagents are reliable choices for the synthesis of E-unsaturated esters, often providing high yields and excellent stereoselectivity. For the synthesis of Z-unsaturated esters, the Still-Gennari modification of the HWE reaction is a powerful tool. Non-stabilized and semi-stabilized Wittig reagents offer pathways to Z-isomers or mixtures, respectively, but often with less control over the stereochemical outcome. By understanding the characteristics of each reagent and utilizing the appropriate experimental protocols, researchers can effectively synthesize the desired unsaturated ester isomers for their specific applications in drug development and other scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Stabilized Ylides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds is a foundational transformation. Among the arsenal of methods available, those employing phosphorus ylides, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are paramount. This guide provides a detailed comparison of stabilized and unstabilized ylides, offering insights into their respective advantages, supported by experimental data and detailed protocols to aid in methodological selection for research and development.
The Dichotomy of Phosphorus Ylides: A Comparative Overview
Phosphorus ylides are broadly categorized into two classes: stabilized and unstabilized. This classification is dictated by the substituents attached to the carbanionic center. Stabilized ylides possess electron-withdrawing groups (e.g., esters, ketones, nitriles) that delocalize the negative charge, rendering the ylide less reactive and more stable.[1] Conversely, unstabilized ylides bear electron-donating or neutral substituents (e.g., alkyl groups), resulting in a more localized, highly reactive carbanion.[2] This fundamental difference in electronic nature profoundly influences their reactivity, stereoselectivity, and handling characteristics.
The primary advantages of employing stabilized ylides in organic synthesis include:
-
Enhanced (E)-Stereoselectivity: Stabilized ylides predominantly yield the thermodynamically more stable (E)-alkene.[2] This is a significant advantage in the synthesis of complex molecules where precise stereochemical control is crucial.
-
Increased Stability and Ease of Handling: Due to their reduced reactivity, stabilized ylides are often isolable, air-stable solids, simplifying their storage and handling.[1] Unstabilized ylides, in contrast, are highly reactive and are typically generated and used in situ under inert atmospheres.[2]
-
Milder Reaction Conditions: The generation of stabilized ylides can often be achieved with weaker bases compared to the strong bases (e.g., n-butyllithium) required for unstabilized ylides.[3]
-
Broader Functional Group Tolerance: The lower basicity of stabilized ylides allows for their use with substrates bearing a wider array of functional groups that might be incompatible with the harsh conditions required for unstabilized ylides.
However, the diminished reactivity of stabilized ylides can also be a drawback, sometimes leading to sluggish or unsuccessful reactions with sterically hindered ketones.[4] In such cases, the more reactive unstabilized ylides or alternative methods may be preferable.
Performance in Olefination Reactions: A Data-Driven Comparison
The choice between a stabilized and an unstabilized ylide often hinges on the desired stereochemical outcome of the resulting alkene. The following tables summarize representative experimental data from the literature, highlighting the distinct stereoselectivity and yields achievable with each class of ylide in the Wittig and Horner-Wadsworth-Emmons reactions.
The Wittig Reaction: Stabilized vs. Unstabilized Ylides
The Wittig reaction is a cornerstone of alkene synthesis, and the nature of the ylide is a key determinant of the product's geometry.
| Ylide Type | Aldehyde | Ylide | Solvent | Yield (%) | E:Z Ratio | Reference |
| Stabilized | Benzaldehyde | (Carbomethoxymethylidene)triphenylphosphorane | Water | 87 | 95.5:4.5 | [5] |
| Stabilized | 2-Thiophenecarboxaldehyde | (Carbomethoxymethylidene)triphenylphosphorane | Water | 87 | 99.8:0.2 | [5] |
| Stabilized | Anisaldehyde | (Carbomethoxymethylidene)triphenylphosphorane | Water | 90.5 | 93.1:6.9 | [5] |
| Unstabilized | Propanal | Butyltriphenylphosphonium iodide | Not Specified | High | Predominantly Z | [2] |
| Unstabilized | Aldehyde Derivative | Non-stabilized Wittig reagent | Not Specified | 95 | Predominantly Z (>95%) | [6] |
The Horner-Wadsworth-Emmons (HWE) Reaction: An Alternative with Stabilized Ylides
The Horner-Wadsworth-Emmons reaction, which employs phosphonate carbanions (a type of stabilized ylide), is a powerful alternative to the Wittig reaction, often providing superior (E)-selectivity and easier purification.[7] The phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture.[1]
| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| Cyclohexanone | Triethyl phosphonoacetate | NaH | Benzene | 75-80 | Not Applicable | [8] |
| Aromatic Aldehydes | Triethyl 2-phosphonopropionate | LiOH·H₂O | Solvent-free | 83-97 | 95:5 to 99:1 | [9] |
| Aliphatic Aldehydes | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | Solvent-free | High | 97:3 to 98:2 | [9] |
Reaction Mechanisms and Stereochemical Rationale
The divergent stereochemical outcomes of stabilized and unstabilized ylides can be rationalized by their respective reaction mechanisms.
Wittig Reaction Mechanism
The mechanism of the Wittig reaction is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[3][4] The stereochemistry of the final alkene is determined by the kinetic versus thermodynamic control of the reaction pathway.
Caption: Wittig reaction pathways for unstabilized and stabilized ylides.
With unstabilized ylides, the initial cycloaddition is rapid and irreversible, leading to the kinetically favored syn-oxaphosphetane, which then collapses to the (Z)-alkene.[2] For stabilized ylides, the initial addition is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which subsequently decomposes to the (E)-alkene.[2]
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction also proceeds through an oxaphosphetane intermediate, but the stereochemical outcome is similarly governed by thermodynamic control, favoring the formation of the (E)-alkene.
References
- 1. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chromatographic Techniques for Separating Witt-ig Reaction Isomers
For researchers, scientists, and professionals in drug development, the purification of products from a Wittig reaction is a critical step to isolate the desired alkene isomers. The reaction often yields a mixture of geometric isomers (E/Z) or diastereomers, necessitating efficient separation techniques. This guide provides an objective comparison of the most common chromatographic methods used for this purpose: flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), supported by experimental data and detailed protocols.
At a Glance: Comparison of Chromatographic Techniques
| Feature | Flash Chromatography | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Use | Rapid, preparative purification | High-resolution analysis and purification | High-speed, "green" analysis and purification |
| Resolution | Lower | High to Very High | High |
| Speed | Fast | Moderate to Slow | Very Fast |
| Scale | Milligrams to grams | Micrograms to grams | Micrograms to kilograms |
| Solvent Consumption | High | Moderate to High | Low |
| Cost (Initial) | Low | High | Very High |
| Typical Stationary Phase | Silica gel, Alumina | C18, Silica, Chiral Phases | Chiral Phases, Silica, Diol |
| Typical Mobile Phase | Organic solvents (e.g., Hexane/Ethyl Acetate) | Aqueous/Organic or Organic solvents | Supercritical CO₂ with organic modifiers |
Flash Chromatography: The Workhorse of Preparative Purification
Flash chromatography is a widely used, accessible technique for the preparative separation of Wittig reaction products, particularly for removing the triphenylphosphine oxide byproduct and separating less complex mixtures of isomers.[1] It is a form of column chromatography that utilizes moderate pressure to accelerate the elution of the mobile phase through the stationary phase, typically silica gel.
Experimental Protocol: Separation of Stilbene Isomers
This protocol outlines the separation of E- and Z-stilbene, common products of a Witt-ig reaction.
Materials:
-
Crude Wittig reaction mixture containing E- and Z-stilbene and triphenylphosphine oxide.
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate
-
Flash chromatography column and system
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of hexane and ethyl acetate. A good solvent system will show clear separation between the E- and Z-isomers and the triphenylphosphine oxide byproduct, with the desired product having an Rf value of approximately 0.2-0.3.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[1]
-
Elution: Begin elution with the chosen mobile phase, applying positive pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which contain the pure isomers.
-
Solvent Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Workflow for Flash Chromatography
High-Performance Liquid Chromatography (HPLC): High Resolution for Complex Mixtures
HPLC is a powerful technique that provides significantly higher resolution than flash chromatography, making it ideal for separating closely related isomers. It can be used in two primary modes: normal-phase and reversed-phase. For the separation of geometric isomers like those from a Wittig reaction, normal-phase HPLC is often the preferred method due to its ability to better resolve small differences in polarity.[3][4][5]
Normal-Phase vs. Reversed-Phase HPLC for Isomer Separation
-
Normal-Phase (NP-HPLC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). It excels at separating isomers with minor polarity differences.[6][7]
-
Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). While widely used, it may not always provide sufficient resolution for geometric isomers that have very similar hydrophobicities.[7][8]
Experimental Protocol: HPLC Separation of Stilbene Isomers
This protocol details the analytical separation of E- and Z-stilbene using normal-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 Series or equivalent
-
Column: Silica column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: 99:1 (v/v) Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample: A solution of the crude stilbene mixture in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the chromatogram for the elution of the two isomers. Z-stilbene will typically elute before E-stilbene in normal-phase chromatography.
Workflow for HPLC Method Development
Supercritical Fluid Chromatography (SFC): A Fast and Green Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It offers several advantages over HPLC, including faster separations, lower solvent consumption, and a reduced environmental impact.[9][10] SFC is particularly well-suited for preparative scale purifications due to the ease of removing the CO₂ from the collected fractions.[11] For the separation of diastereomers, SFC has been shown to be more successful than traditional HPLC for a diverse set of drug-like compounds.[12]
Experimental Protocol: SFC Separation of Chiral Wittig Product Isomers
This protocol provides a general method for the analytical separation of chiral isomers from a Wittig reaction.
Instrumentation and Conditions:
-
SFC System: Waters ACQUITY UPC² or similar
-
Column: Chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol or ethanol)
-
Gradient: Isocratic or gradient elution (e.g., 5-40% modifier over 5 minutes)
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Temperature: 35-40 °C
-
Detection: UV-Vis or Mass Spectrometry (MS)
Procedure:
-
Equilibrate the chiral column with the initial mobile phase conditions.
-
Inject the sample dissolved in a suitable solvent.
-
Run the separation using the defined gradient and conditions.
-
The separated isomers are detected as they elute from the column.
Workflow for SFC Purification
Conclusion
The choice of chromatographic technique for separating Wittig reaction isomers depends on the specific requirements of the purification. Flash chromatography is a practical and cost-effective method for routine, large-scale purifications where high resolution is not paramount. HPLC, particularly in the normal-phase mode, offers superior resolution for complex mixtures of isomers. SFC presents a compelling alternative, providing fast, efficient, and environmentally friendly separations, especially for preparative applications and challenging diastereomeric mixtures. For optimal results, a combination of these techniques may be employed, using flash chromatography for initial bulk purification followed by HPLC or SFC for high-resolution separation of the target isomers.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. lcms.cz [lcms.cz]
- 4. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. uhplcs.com [uhplcs.com]
- 9. A Tale of Two Techniques: How to Choose between prep HPLC and prep SFC | Buchi.com [buchi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Reaction Completion: A Comparative Analysis of Spectroscopic Methods
For researchers, scientists, and professionals in drug development, ensuring a chemical reaction has reached completion is paramount for yield optimization, impurity profiling, and overall process efficiency. Spectroscopic methods offer powerful, real-time insights into the dynamic chemical environment of a reaction. This guide provides a comprehensive comparison of the most common spectroscopic techniques used for reaction monitoring—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.
This guide will delve into the principles, advantages, and limitations of each technique, offering a clear framework for selecting the most appropriate method for your specific research needs.
At a Glance: Comparing Spectroscopic Methods for Reaction Monitoring
The choice of spectroscopic technique for monitoring a chemical reaction is a critical decision that depends on various factors including the nature of the reactants and products, the reaction kinetics, and the available instrumentation. The following table summarizes the key performance indicators for NMR, IR, UV-Vis, and Mass Spectrometry to aid in this selection process.
| Parameter | NMR Spectroscopy | IR Spectroscopy | UV-Vis Spectroscopy | Mass Spectrometry |
| Principle | Monitors changes in the magnetic properties of atomic nuclei.[1][2] | Measures the absorption of infrared radiation due to molecular vibrations.[1][2] | Measures the absorption of ultraviolet or visible light due to electronic transitions.[1][2] | Measures the mass-to-charge ratio of ionized molecules.[3][4] |
| Information Provided | Detailed structural information, quantitative analysis of all species.[3][5] | Functional group identification and changes.[1][3] | Concentration of chromophoric species.[1][6] | Molecular weight and fragmentation patterns, high sensitivity for trace components.[3][4] |
| Sensitivity | Moderate (mmol/L to µmol/L).[7] | Moderate to high. | Low to moderate.[8] | Very high (attomole to femtomole range).[9] |
| Time Resolution | Seconds to minutes.[5][10] | Milliseconds to seconds.[11] | Sub-second.[12] | Milliseconds to seconds.[13] |
| Cost | High (High-field NMR), Moderate (Benchtop NMR).[2][11] | Moderate. | Low.[8] | High. |
| Ease of Use | Requires expert users for high-field instruments; benchtop systems are more user-friendly.[11] | Relatively easy to use, especially with ATR probes. | Very easy to use. | Requires expert users. |
| Deuterated Solvents | Often required for high-field NMR, but not always necessary for benchtop systems.[5][11] | Not required. | Not required. | Not required. |
Delving Deeper: Methodologies and Experimental Protocols
To provide a practical understanding of how these techniques are applied, this section outlines detailed experimental protocols for monitoring a representative chemical reaction using each spectroscopic method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online Reaction Monitoring
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural and quantitative information about reactants, intermediates, and products in real-time.[3][14] Both high-field and benchtop NMR spectrometers can be utilized for this purpose, with benchtop instruments offering the convenience of being placed directly in a fume hood.[5][7][11]
Experimental Protocol: Monitoring Acetalisation by Benchtop NMR
This protocol describes the online monitoring of the acid-catalyzed acetalisation of acetaldehyde with methanol using a benchtop NMR spectrometer.[5]
Materials:
-
Acetaldehyde
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (catalyst)
-
Benchtop NMR spectrometer (e.g., Spinsolve) with a flow-through cell
-
Peristaltic pump
-
PTFE tubing
-
Reaction flask
Procedure:
-
System Setup: Connect the reaction flask to the NMR spectrometer's flow-through cell using PTFE tubing and a peristaltic pump. The pump should be placed after the magnet to minimize tubing length from the reactor to the spectrometer.[5]
-
Initial Mixture: In the reaction flask, dissolve 20 mL of acetaldehyde in 30 mL of DMSO. Add 0.5 mL of hydrochloric acid as a catalyst.[5]
-
Data Acquisition Setup: Set up the NMR spectrometer to acquire spectra at regular intervals, for example, every 15-30 seconds.[5][15] No deuterated solvent is necessary for this setup.[5]
-
Reaction Initiation: Start the data acquisition and then begin the dropwise addition of 35 mL of methanol to the reaction mixture at a rate of approximately 1 mL/min.[5]
-
Monitoring: Continuously circulate the reaction mixture through the NMR spectrometer. The instrument will record a series of spectra over time, which can be visualized in a waterfall plot.[5]
-
Data Analysis: Integrate the characteristic signals of the reactant (acetaldehyde carbonyl proton at ~9.7 ppm) and the product (acetaldehyde dimethyl acetal CH proton at ~4.8 ppm) in each spectrum to determine their relative concentrations over time.[5] This allows for the determination of the reaction endpoint and the calculation of reaction kinetics.
Infrared (IR) Spectroscopy: In-Situ Monitoring with an ATR Probe
In-situ IR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a widely used technique for monitoring the progress of chemical reactions by tracking changes in the characteristic vibrational frequencies of functional groups.[16][17]
Experimental Protocol: Monitoring a Grignard Reaction using an ATR-IR Probe
This protocol outlines the in-situ monitoring of the formation of a tertiary alcohol from a ketone and a Grignard reagent.
Materials:
-
Ketone (e.g., Acetophenone)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous THF
-
FTIR spectrometer with a diamond ATR probe
-
Reaction vessel equipped with a stirrer and ports for the ATR probe and reagent addition
Procedure:
-
System Setup: Insert the ATR-IR probe into the reaction vessel, ensuring the diamond tip is fully immersed in the reaction medium.
-
Background Spectrum: Collect a background spectrum of the solvent (anhydrous THF) in the reaction vessel.[18]
-
Initial Reactant Spectrum: Add the ketone to the THF and record the initial IR spectrum. The characteristic carbonyl (C=O) stretch of the ketone will be a prominent peak (e.g., ~1685 cm⁻¹ for acetophenone).
-
Reaction Initiation: Begin stirring and slowly add the Grignard reagent to the reaction mixture.
-
Data Acquisition: Continuously collect IR spectra at regular intervals (e.g., every 30 seconds to 1 minute).
-
Monitoring: Observe the decrease in the intensity of the carbonyl peak of the starting material and the appearance of a broad peak in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretch of the tertiary alcohol product.
-
Reaction Completion: The reaction is considered complete when the carbonyl peak of the starting material has disappeared, and the intensity of the alcohol O-H peak no longer increases.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Kinetic Analysis
UV-Vis spectroscopy is a straightforward and cost-effective method for monitoring reactions that involve a change in the concentration of a chromophore—a molecule that absorbs light in the UV or visible region.[6][19]
Experimental Protocol: Kinetic Study of the Hydrolysis of Crystal Violet
This protocol details how to monitor the reaction between crystal violet and sodium hydroxide, a classic kinetics experiment.[20]
Materials:
-
Crystal violet solution (e.g., 15 µM)
-
Sodium hydroxide solution (e.g., 0.15 M)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Stopwatch
Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan the UV-Vis spectrum of the crystal violet solution to determine its λmax, which is typically around 590 nm.[20]
-
Blank Measurement: Fill a cuvette with deionized water and use it to zero the spectrophotometer at the determined λmax.[19]
-
Reaction Initiation: Mix known volumes of the crystal violet and sodium hydroxide solutions directly in a cuvette and immediately place it in the spectrophotometer. Start the stopwatch simultaneously.
-
Data Collection: Record the absorbance at λmax at regular time intervals (e.g., every 20 seconds) until the absorbance value becomes constant.
-
Data Analysis: The concentration of crystal violet is directly proportional to its absorbance, according to the Beer-Lambert law.[12][20] Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the reaction is first-order with respect to crystal violet. The rate constant can be determined from the slope of this line.[21]
Mass Spectrometry (MS): High-Sensitivity Online Monitoring
Mass spectrometry is an exceptionally sensitive and selective technique for online reaction monitoring, capable of detecting and quantifying reactants, products, and even transient intermediates at very low concentrations.[4][9][22] Electrospray ionization (ESI) is a common interface for coupling liquid-phase reactions to the mass spectrometer.[22][23]
Experimental Protocol: Online Monitoring of a Suzuki Coupling Reaction using ESI-MS
This protocol describes the online monitoring of a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Mass spectrometer with an ESI source
-
Syringe pump
-
Reaction vessel with a sampling outlet
Procedure:
-
System Setup: Connect the reaction vessel to the ESI-MS inlet via a syringe pump and fine-bore tubing. The syringe pump will continuously draw a small sample of the reaction mixture.
-
Initial Mass Spectra: In the reaction vessel, dissolve the aryl halide, arylboronic acid, and base in the solvent system. Infuse a sample into the mass spectrometer to obtain the initial mass spectrum and identify the molecular ions of the starting materials.
-
Reaction Initiation: Add the palladium catalyst to the reaction mixture to initiate the coupling reaction.
-
Online Monitoring: Continuously infuse the reaction mixture into the ESI-MS at a low flow rate (e.g., 10 µL/min).
-
Data Acquisition: Acquire mass spectra at regular intervals. Monitor the intensity of the ion signals corresponding to the starting materials and the biaryl product.
-
Data Analysis: Plot the intensities of the reactant and product ions as a function of time. The reaction is complete when the signals for the starting materials have disappeared and the signal for the product has reached a plateau. This method can also reveal the formation of catalytic intermediates or byproducts.
Conclusion: Making an Informed Decision
The selection of an appropriate spectroscopic method is a critical step in the successful monitoring of a chemical reaction. For detailed structural elucidation and unambiguous quantification of all species in a homogeneous reaction, NMR is unparalleled. For tracking changes in functional groups, particularly in reactions involving solids or slurries, IR spectroscopy with an ATR probe is a robust choice. When dealing with reactions involving colored compounds, the simplicity and low cost of UV-Vis spectroscopy make it an attractive option for kinetic studies. Finally, for reactions requiring the highest sensitivity to detect trace components or reactive intermediates, mass spectrometry is the most powerful tool.
By understanding the comparative strengths and weaknesses of these techniques, and by following well-defined experimental protocols, researchers in drug development and other scientific fields can gain invaluable real-time insights into their chemical processes, leading to improved efficiency, higher yields, and a deeper understanding of reaction mechanisms.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 8. Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques [mdpi.com]
- 9. Frontiers | Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection [frontiersin.org]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benchtop NMR Breaks New Ground | Technology Networks [technologynetworks.com]
- 12. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sctunisie.org [sctunisie.org]
- 22. Real-time mass spectrometric monitoring of chemical processes [dspace.library.uvic.ca]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Crucial Safety Notice: Obtain Specific Safety Data Sheet Before Handling Allyl (triphenylphosphoranylidene)acetate
Immediate action required: Researchers, scientists, and drug development professionals must obtain the specific Safety Data Sheet (SDS) for Allyl (triphenylphosphoranylidene)acetate from the manufacturer or supplier before any handling or disposal of this chemical.
Initial searches for publicly available Safety Data Sheets for this compound have not yielded a specific document for this exact compound. The information available is for structurally related but distinct chemicals such as Allyl Acetate, Ethyl (triphenylphosphoranylidene)acetate, and Methyl (triphenylphosphoranylidene)acetate. Relying on this information for the disposal of this compound is not recommended and could be unsafe.
The proper disposal procedures are dictated by the specific physical, chemical, and toxicological properties of the exact compound, which are detailed in its unique SDS.
General Guidance for Chemical Waste Disposal (Not a Substitute for SDS)
In the absence of a specific SDS, the following general procedures for handling and disposing of chemical waste in a laboratory setting should be considered. This is general guidance only and must be superseded by the information in the specific SDS for this compound once obtained.
1. Waste Identification and Segregation:
-
Never mix this compound waste with other chemical waste unless explicitly instructed to do so by the SDS or a qualified environmental health and safety (EHS) professional.
-
Label waste containers clearly with the full chemical name: "this compound".
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical or its waste, including but not limited to:
-
Chemical-resistant gloves (type and thickness to be specified in the SDS).
-
Safety goggles or a face shield.
-
A lab coat.
-
Closed-toe shoes.
-
3. Storage of Waste:
-
Store waste in a designated, well-ventilated, and secure area.
-
Ensure the waste container is compatible with the chemical and is tightly sealed.
4. Disposal Protocol:
-
All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.
-
Provide the full SDS to the waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols: Spill Clean-up (General Procedure)
In the event of a spill, the following general steps should be taken. Refer to the specific SDS for detailed instructions.
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Consult SDS: Refer to the spill clean-up section of the specific SDS for this compound.
-
Use Spill Kit: Use an appropriate chemical spill kit to absorb the material.
-
Collect Waste: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area as recommended in the SDS.
-
Report: Report the spill to your EHS office.
Data Presentation
No quantitative data for the disposal of this compound can be provided without the specific SDS. A typical SDS would provide data such as:
| Data Point | Typical Information Provided in an SDS |
| pH Stability | Range of pH in which the chemical is stable. |
| Incompatible Materials | List of chemicals that should not be mixed with the waste. |
| Hazardous Decomposition | Products formed upon decomposition (e.g., during incineration). |
| Ecotoxicity Data | Information on the chemical's toxicity to aquatic life. |
Mandatory Visualization: General Chemical Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste. This is a conceptual guide and the specific procedures for this compound will be detailed in its SDS.
Caption: General decision-making workflow for laboratory chemical waste disposal.
It is imperative to prioritize safety and regulatory compliance. The guidance provided here is for informational purposes only and does not replace the legal and safety requirements outlined in a substance-specific Safety Data Sheet.
Personal protective equipment for handling Allyl (triphenylphosphoranylidene)acetate
For Research Use Only. Not for human or veterinary use.[1]
This guide provides essential safety, handling, and disposal information for Allyl (triphenylphosphoranylidene)acetate, a stabilized Wittig reagent used in organic synthesis for the formation of carbon-carbon double bonds.[1][2] Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on available data for this chemical and general safety practices for stabilized phosphoranes. Researchers should always consult available SDS and institutional safety protocols before handling any chemical.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides protection against incidental skin contact. |
| Skin and Body | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of dust particles. |
II. Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][][5] |
| CAS Number | 104127-76-6 | [1][][5] |
| Molecular Formula | C₂₃H₂₁O₂P | [1][][5] |
| Molecular Weight | 360.39 g/mol | [][5] |
| Appearance | Solid | - |
| Melting Point | 71-73 °C | [][5] |
| Purity | Typically ≥95% | [1][] |
III. Safe Handling and Experimental Protocol
A. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible in the work area.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Carefully weigh the required amount of the solid reagent in the fume hood.
-
Avoid generating dust. If dust is generated, ensure respiratory protection is adequate.
-
Use appropriate tools (spatula, weighing paper) for transfer.
-
-
Reaction Setup:
-
Add the reagent to the reaction vessel within the fume hood.
-
If the reaction is exothermic, have a cooling bath ready.
-
Stabilized ylides can often be used in the presence of various functional groups like esters, ethers, and even some carbonyls if conjugated.[6]
-
-
Post-Reaction:
-
Quench the reaction carefully according to the specific experimental protocol.
-
Clean all equipment thoroughly after use.
-
IV. Disposal Plan
A. Waste Characterization:
-
Waste containing this compound and its byproducts (triphenylphosphine oxide) should be considered chemical waste.
B. Disposal Procedure:
-
Segregation: Collect all waste materials, including unused reagent, reaction residues, and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a compatible, sealable container for waste collection. Do not mix with incompatible waste streams.
-
Labeling: Label the waste container with "Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
V. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Diagrams
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | 104127-76-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. organic chemistry - Wittig reaction in presence of carboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. ALLYL OXYCARBONYLMETHYLENE TRIPHENYLPHOSPHORANE | 104127-76-6 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
